2-Propenoic acid, 3-thiocyanato-, (Z)-
Description
Contextual Significance of Thiocyanates in Organic Chemistry
Organic thiocyanates (R-SCN) are a fascinating class of organosulfur compounds characterized by the S-C≡N functional group. docbrown.infowikipedia.org They are recognized as valuable and versatile building blocks in organic synthesis. wikipedia.orgnist.gov The thiocyanate (B1210189) group is an "ambident" nucleophile, meaning it can react at either the sulfur or nitrogen atom, although reactions typically occur at the sulfur. researchgate.net This reactivity allows thiocyanates to be converted into a wide array of other sulfur-containing functional groups, including thioethers, thiols, disulfides, and thiocarbamates. researchgate.netresearchgate.net
Furthermore, the thiocyanate moiety is found in various natural products and pharmacologically active molecules, exhibiting a range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.org The ability to introduce a thiocyanate group into a molecule, a process known as thiocyanation, is a key strategy for C-S bond formation and is often a critical step in the synthesis of pharmaceuticals and agrochemicals. researchgate.netrsc.org Modern synthetic methods, including photochemical and electrochemical approaches, have been developed to facilitate these transformations under greener, more efficient conditions. nih.gov
Importance of α,β-Unsaturated Carboxylic Acids in Chemical Research
α,β-Unsaturated carboxylic acids and their derivatives are fundamental synthons in organic chemistry. nih.gov Their defining feature is a carbon-carbon double bond conjugated with the carbonyl group of the carboxylic acid. This conjugation results in a polarized electronic system, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. researchgate.netnih.gov
This reactivity pattern is exploited in countless synthetic transformations for building carbon-carbon and carbon-heteroatom bonds. These compounds are key intermediates in the synthesis of pharmaceuticals, natural products, and polymers. nih.gov For instance, acrylic acid, the parent compound of this class, and its esters are precursors to the vast family of polyacrylate polymers used in plastics, coatings, and adhesives. spectroscopyonline.com The tunable electronic properties and reactivity of the α,β-unsaturated carbonyl unit allow for its application in diverse biological contexts, from irreversible enzyme inhibition to antioxidant activity. researchgate.netnih.gov
Stereochemical Considerations in Propenoic Acid Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is crucial in determining a compound's physical, chemical, and biological properties. For propenoic acid derivatives with substituents at the double bond, such as (Z)-3-Thiocyanato-2-propenoic acid, E/Z isomerism (a form of diastereomerism) is a key consideration. The (Z)-configuration indicates that the higher-priority substituents on each carbon of the double bond—in this case, the thiocyanate group and the carboxylic acid group—are on the same side of the bond axis.
The spatial arrangement dictated by the (Z)-isomer can profoundly influence the molecule's reactivity and its ability to participate in stereoselective reactions. For example, the proximity of the thiocyanate and carboxylic acid groups in the (Z)-isomer may allow for intramolecular interactions or cyclizations that are not possible for the corresponding (E)-isomer. The development of synthetic methods that provide high stereoselectivity, yielding predominantly one isomer over the other, is a major goal in modern organic synthesis, as the biological activity of different stereoisomers of a drug can vary significantly. nih.gov
Overview of Current Research Landscape Pertaining to Conjugated Thiocyanates
Recent research into conjugated thiocyanates, such as vinyl and alkenyl thiocyanates, has focused on developing novel synthetic methods and exploring their unique reactivity. Advances have been made in the direct thiocyanation of C-H bonds and the difunctionalization of unsaturated systems, allowing for the efficient installation of the thiocyanate group onto alkenes and alkynes. docbrown.inforsc.org These methods often employ radical pathways or transition-metal catalysis.
A significant area of application for these compounds is in the synthesis of sulfur- and nitrogen-containing heterocycles. rsc.org The conjugated thiocyanate moiety can act as a linchpin in cascade or domino reactions, where a single synthetic operation leads to the formation of multiple bonds and complex molecular architectures. For example, (Z)-3-Thiocyanato-2-propenoic acid has been identified as a valuable precursor for generating thiocyanate radicals that can participate in cascade cyclization reactions to build fused heterocyclic systems. creative-proteomics.com The development of stereoselective methods for synthesizing these conjugated thiocyanates, particularly with defined (Z) or (E) geometry, remains an active area of investigation. rsc.org
Research Gaps and Future Directions in Thiocyanato-Acrylate Chemistry
Despite the synthetic utility of both thiocyanates and acrylates, the specific subclass of thiocyanato-acrylates and their corresponding acids remains relatively underexplored. A significant research gap is the lack of comprehensive data on the physicochemical properties and spectroscopic characterization of simple derivatives like (Z)-3-Thiocyanato-2-propenoic acid. Detailed experimental data, which are crucial for reaction monitoring and product identification, are not widely available in the literature.
Future research directions in this area could include:
Systematic Synthetic Studies: The development of robust and highly stereoselective syntheses for both (Z)- and (E)-isomers of thiocyanato-propenoic acids and their esters. This would enable a comparative study of their reactivity.
Mechanistic Investigations: A deeper exploration of the reaction mechanisms involving these compounds, particularly in cycloaddition and cascade reactions, to better control product outcomes.
Exploration of Reactivity: Investigating the untapped synthetic potential of the dual functionalities, such as using the carboxylic acid to direct reactions at the conjugated system or exploring novel intramolecular cyclizations.
Polymer Chemistry: Given that acrylates are excellent monomers, the potential for thiocyanato-acrylates to be used in the synthesis of novel functional polymers with unique sulfur-based properties is an open avenue for exploration.
Biological Screening: A systematic evaluation of the biological activity of this class of compounds could uncover potential applications in medicinal or agricultural chemistry, leveraging the known bioactivity of both thiocyanate and α,β-unsaturated carbonyl motifs.
Compound Data Tables
Due to the limited availability of specific experimental data for (Z)-3-Thiocyanato-2-propenoic acid in published literature, the following tables provide general information and expected spectroscopic characteristics based on its constituent functional groups.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | 2-Propenoic acid, 3-thiocyanato-, (Z)- |
| Molecular Formula | C₄H₃NO₂S |
| Molecular Weight | 129.14 g/mol |
| General Structure | ![]() |
Note: A representative image would be placed here.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Two signals for vinyl protons (C=C-H), likely appearing as doublets with a coupling constant characteristic of a cis relationship (typically 5-14 Hz). A broad singlet for the carboxylic acid proton (-COOH). Chemical shifts would be influenced by the electronegativity of the SCN and COOH groups. |
| ¹³C NMR | Signals for the carbonyl carbon (-C OOH), two vinyl carbons (-C H=C H-), and the thiocyanate carbon (-SC N). |
| IR Spectroscopy | - Strong, sharp absorption for the C≡N stretch of the thiocyanate group (approx. 2140-2160 cm⁻¹).- Strong absorption for the C=O stretch of the carboxylic acid (approx. 1690-1720 cm⁻¹).- Broad absorption for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).- Absorption for the C=C stretch (approx. 1620-1680 cm⁻¹). spectroscopyonline.comupenn.edu |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 129. Fragmentation would likely involve the loss of COOH (m/z = 45), SCN (m/z = 58), and other characteristic fragments. docbrown.info |
Structure
3D Structure
Properties
CAS No. |
131424-34-5 |
|---|---|
Molecular Formula |
C4H3NO2S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
3-thiocyanatoprop-2-enoic acid |
InChI |
InChI=1S/C4H3NO2S/c5-3-8-2-1-4(6)7/h1-2H,(H,6,7) |
InChI Key |
OQYPGQSDSUQZBM-UHFFFAOYSA-N |
Canonical SMILES |
C(=CSC#N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Z 3 Thiocyanato 2 Propenoic Acid and Its Analogs
Direct Thiocyanation Approaches to Propenoic Acid Systems
Direct methods for introducing a thiocyanate (B1210189) group onto a pre-existing propenoic acid framework can be broadly categorized into electrophilic and nucleophilic strategies. The success of these approaches depends on the electronic nature of the acrylate (B77674) system and the choice of thiocyanating agent.
Electrophilic thiocyanation involves the reaction of an electron-rich alkene with a reagent that serves as a source of an electrophilic "SCN+" species. researchgate.net For propenoic acid systems, this typically requires activation of the double bond. One common method involves the in-situ generation of an electrophilic thiocyanating agent. For example, the combination of an alkali metal thiocyanate, such as potassium thiocyanate (KSCN), with an N-halosuccinimide like N-bromosuccinimide (NBS) can produce an electrophilic intermediate capable of adding to alkenes. mdpi.com Another approach is the use of thiocyanogen (B1223195) chloride, which can also add across double bonds. researchgate.net The reaction of an enolate derived from an acrylate ester with an electrophilic thiocyanate source is another potential pathway.
Table 1: Representative Electrophilic Thiocyanation Reagents
| Thiocyanating Agent/System | Description | Typical Substrates |
|---|---|---|
| N-Bromosuccinimide (NBS) / KSCN | Generates an electrophilic bromine species which reacts with KSCN, leading to an electrophilic thiocyanate source. mdpi.com | Anilines, Hydrazines, Activated Alkenes mdpi.com |
| Thiocyanogen Chloride (ClSCN) | A reactive electrophilic agent that can add directly to alkenes. researchgate.net | Various Alkenes researchgate.net |
| N-Thiocyanatosaccharin (NTSc) | A stable, solid electrophilic thiocyanating reagent. | β-ketoesters, Oxindoles |
In this strategy, the thiocyanate ion (SCN⁻), typically from a salt like sodium or potassium thiocyanate, acts as a nucleophile. Propenoic acid and its esters are Michael acceptors, meaning they are activated olefins susceptible to conjugate addition. The reaction involves the 1,4-addition of the thiocyanate nucleophile to the α,β-unsaturated carbonyl system. This approach is often facilitated by a base to generate the thiocyanate anion and a suitable solvent. For this to yield the target compound, the starting material would need to be a propenoic acid derivative with a leaving group at the C3 position, leading to a net substitution.
Alternatively, the difunctionalization of alkynes is a direct method to prepare vinyl thiocyanates. nih.gov For instance, a regioselective thiocyanatothiolation of alkynes can yield vinyl thiocyanates with defined stereochemistry. nih.gov
Table 2: Conditions for Nucleophilic Thiocyanation on Activated Systems
| Substrate Type | Thiocyanate Source | Conditions | Product Type |
|---|---|---|---|
| β-Halo-α,β-unsaturated ester | KSCN | Polar aprotic solvent (e.g., DMF, Acetone) | β-Thiocyanato-α,β-unsaturated ester |
| Terminal Alkyne | NH₄SCN, N-thiosuccinimide | Acetic Acid, 60 °C | (E)-β-(Thiocyanato)vinyl sulfide (B99878) nih.gov |
Stereoselective Synthesis of (Z)-Thiocyanato-Acrylates
Achieving the (Z)-geometry is a significant synthetic challenge, as (E)-isomers are often thermodynamically favored. Stereoselective methods are therefore crucial.
The Wittig reaction is a powerful and widely used method for alkene synthesis with excellent control over the location of the double bond. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides, typically those bearing alkyl or hydrogen substituents, react rapidly and irreversibly with aldehydes to produce predominantly (Z)-alkenes. organic-chemistry.orglibretexts.org
To synthesize (Z)-3-thiocyanato-2-propenoic acid, a plausible Wittig strategy would involve the reaction of a non-stabilized phosphorus ylide with an aldehyde containing the other necessary functional group. Two primary disconnections are possible:
Reaction of (thiocyanatomethyl)triphenylphosphonium salt (as the ylide precursor) with glyoxylic acid or its ester.
Reaction of a carboxymethyl-substituted ylide, such as (methoxycarbonylmethylidene)triphenylphosphorane, with thiocyanatoacetaldehyde.
The first approach is often more practical. The use of salt-free conditions for ylide generation is known to enhance Z-selectivity.
Table 3: Wittig Reaction Parameters for Z-Alkene Selectivity
| Ylide Type | Carbonyl Partner | Typical Conditions | Expected Outcome |
|---|---|---|---|
| Non-stabilized (e.g., Ph₃P=CHR, R=alkyl) | Aldehyde | Aprotic solvent, salt-free ylide generation | High Z-selectivity organic-chemistry.org |
| Semi-stabilized (e.g., Ph₃P=CH-allyl) | Aldehyde | Varies | Mixture of E/Z, can be tuned |
Modern synthetic chemistry has seen the development of catalytic methods to control alkene geometry. For the synthesis of Z-acrylates, transition metal catalysis offers promising routes. Nickel-catalyzed reactions, for example, have been developed for the Z-selective difunctionalization of alkynes. kaust.edu.sa A strategy could involve the nickel-catalyzed arylation and acylation of an alkyne, which has been shown to proceed with exclusive Z-selectivity. kaust.edu.sa By choosing appropriate alkyne and coupling partners, it may be possible to construct the desired (Z)-3-thiocyanato-acrylate skeleton.
Another approach involves the stereoselective hydroboration of acrylates. nih.gov While not a direct thiocyanation, the resulting organoboron compounds are versatile intermediates that could potentially be converted to the target structure while retaining the stereochemistry established in the catalytic step.
Multi-Component Reactions Incorporating Thiocyanate and Acrylate Functionalities
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com These reactions are valued for their atom economy and ability to rapidly build molecular complexity.
For the synthesis of thiocyanate-containing acrylates, an MCR could conceivably involve an acrylate monomer, a thiocyanate source, and a third reactant. For example, the Passerini three-component reaction utilizes an isocyanide, a carboxylic acid, and a carbonyl compound. rsc.orgresearchgate.net A variation of this could potentially incorporate a thiocyanate-containing starting material. Similarly, tandem reactions that combine a Michael addition with a subsequent cyclization or functionalization could be designed. A phosphine-catalyzed three-component reaction of an alkyl acrylate, an aldehyde, and a nucleophile like dialkyl malonate has been described, which proceeds through a Morita-Baylis-Hillman-type intermediate. nih.gov Substituting the malonate with a thiocyanate-containing nucleophile could provide a pathway to complex functionalized structures.
Table 4: Examples of Relevant Multi-Component Reactions
| Reaction Name | Components | Product Type | Potential Relevance |
|---|---|---|---|
| Passerini Reaction | Carboxylic Acid, Aldehyde, Isocyanide | α-Acyloxy carboxamide | Use of (meth)acrylic acid yields reactive monomers. rsc.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | High potential for structural diversity. |
Green Chemistry Approaches to the Synthesis of (Z)-3-Thiocyanato-2-Propenoic Acid
The development of environmentally benign synthetic methods for obtaining (Z)-3-thiocyanato-2-propenoic acid and its analogs is a significant focus within green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on principles such as catalysis, the use of alternative energy sources, and improved atom economy. Research in this area has explored various strategies, including stereoselective syntheses influenced by substrate structure, photocatalysis, and electrochemical methods, which offer milder and more sustainable alternatives to traditional synthetic routes.
One notable green approach involves a simple and sustainable process for the stereoselective synthesis of aryl-substituted 2-thiocyanatoacrylic acids. This method utilizes a nucleophilic substitution and Knoevenagel condensation reaction between chloroacetic acid, ammonium (B1175870) thiocyanate, and various aromatic aldehydes at room temperature. smolecule.comresearchgate.net While this process predominantly yields the (E)-isomer, the formation of the (Z)-isomer has been observed, particularly with substrates capable of forming intramolecular hydrogen bonds, such as 3-(2-hydroxyphenyl)-2-thiocyanatoacrylic acid. smolecule.comresearchgate.net This indicates that the stereochemical outcome can be controlled by the choice of aldehyde, presenting a substrate-controlled, greener pathway to the desired (Z)-isomer without the need for harsh reagents or complex purification steps. smolecule.comresearchgate.net The key features of this protocol are its mild reaction conditions, excellent yields, and easy filtration, making it suitable for gram-scale synthesis. smolecule.com
Recent advancements in photochemical and electrochemical methodologies have also introduced greener pathways for thiocyanation reactions. rsc.org These techniques utilize light or electrical energy as direct energy sources, aligning with the principles of green chemistry by avoiding the need for conventional chemical redox reagents. rsc.org Visible-light-mediated reactions, for instance, have been developed for the thiocyanation of various organic molecules. acs.org These methods often employ organic dyes as photocatalysts and can utilize air as a green terminal oxidant, thus minimizing waste and avoiding toxic reagents. rsc.org While not yet specifically detailed for the unsubstituted (Z)-3-thiocyanato-2-propenoic acid, these photocatalytic approaches have been successfully applied to the C-H functionalization of heterocycles to introduce a thiocyanate group, demonstrating the potential of this technology for the synthesis of thiocyanated compounds under mild, environmentally friendly conditions. rsc.org
Electrochemical synthesis represents another promising green alternative for the formation of carbon-sulfur bonds. rsc.org This method avoids the use of halogenated compounds and transition metals, which are often associated with environmental concerns. researchgate.net Electrochemical protocols have been successfully developed for the decarboxylative coupling of cinnamic acids with ammonium thiocyanate to produce vinyl thiocyanates in an aqueous solution under ambient conditions. researchgate.net This approach offers a straightforward and environmentally friendly route to vinyl thiocyanates with broad functional group tolerance. researchgate.net The mechanism involves the anodic oxidation of the thiocyanate anion to a thiocyanate radical, which then reacts with the cinnamic acid derivative. researchgate.net The application of this electrochemical strategy to propiolic acid or its derivatives could potentially offer a direct and green route to (Z)-3-thiocyanato-2-propenoic acid.
Solvent-free or mechanochemical approaches also align with the principles of green chemistry by minimizing or eliminating the use of volatile and often hazardous organic solvents. A sustainable, solvent-free methodology for the electrophilic C–H thiocyanation of indoles and imidazo[1,2-a]pyridines has been reported using a mixer-mill. rsc.org This technique involves the in situ generation of the thiocyanating agent from commercially available and less expensive precursors under milling conditions, leading to excellent yields in short reaction times. rsc.org The scalability of such mechanochemical reactions has been demonstrated, highlighting their potential for industrial applications. rsc.org
The following table summarizes various green chemistry approaches that have been applied to the synthesis of thiocyanated organic compounds, with potential applicability to the synthesis of (Z)-3-thiocyanato-2-propenoic acid.
| Green Chemistry Approach | Key Features | Reactants/Catalysts | Potential Application to (Z)-3-Thiocyanato-2-Propenoic Acid Synthesis |
| Substrate-Controlled Stereoselective Synthesis | Mild reaction conditions, high yields, easy workup, control of stereochemistry through substrate choice. smolecule.comresearchgate.net | Chloroacetic acid, ammonium thiocyanate, specific aldehydes (e.g., 2-hydroxybenzaldehyde). smolecule.comresearchgate.net | Synthesis of (Z)-isomers of substituted analogs has been demonstrated; could be adapted for the target molecule with appropriate starting materials. smolecule.comresearchgate.net |
| Visible-Light Photocatalysis | Metal-free, uses air as a green oxidant, ambient temperature. rsc.orgacs.org | Organic dyes (e.g., Eosin Y), ammonium thiocyanate. rsc.orgacs.org | A potential method for the direct thiocyanation of a suitable precursor to form the target compound under mild conditions. rsc.org |
| Electrochemical Synthesis | Avoids halogens and transition metals, operates in aqueous solution at ambient conditions. researchgate.net | Cinnamic acids, ammonium thiocyanate. researchgate.net | A promising route for the decarboxylative thiocyanation of a suitable unsaturated carboxylic acid to yield the target molecule. researchgate.net |
| Mechanochemistry | Solvent-free, rapid reactions, scalable. rsc.org | N-chlorosuccinimide, sodium thiocyanate, silica (B1680970) gel as a solid medium. rsc.org | Could potentially be applied to a solid-state reaction for the synthesis of the target compound, eliminating the need for solvents. rsc.org |
These emerging green synthetic methodologies offer significant advantages over classical approaches by reducing environmental impact and improving safety and efficiency. Further research focused on the direct application of these techniques to the synthesis of (Z)-3-thiocyanato-2-propenoic acid is warranted to develop fully sustainable manufacturing processes for this valuable chemical compound.
Reactivity and Reaction Mechanisms of Z 3 Thiocyanato 2 Propenoic Acid
Reactivity of the Thiocyanate (B1210189) Moiety in (Z)-3-Thiocyanato-2-Propenoic Acid
The thiocyanate group (-SCN) is a versatile functional group that can participate in a variety of reactions. Its reactivity in the context of an α,β-unsaturated system is influenced by the electronic effects of the conjugated carboxylic acid.
The carbon atom of the thiocyanate group is electrophilic and can be subject to attack by nucleophiles. However, in the case of vinylic thiocyanates such as (Z)-3-thiocyanato-2-propenoic acid, direct nucleophilic substitution at the sp2-hybridized carbon of the double bond is generally disfavored under standard SN2 conditions. Nucleophilic attack is more likely to occur at the electrophilic carbon of the thiocyanate group itself, leading to the displacement of the cyanide ion. The feasibility of this reaction is dependent on the nucleophile's strength and the reaction conditions. For instance, strong nucleophiles may favor addition to the α,β-unsaturated system over direct attack at the thiocyanate carbon.
It is also possible for organometallic reagents, such as Grignard reagents or organolithiums, to attack the thiocyanate carbon, leading to the formation of a new carbon-sulfur bond and displacement of the cyanide.
| Nucleophile (Nu:) | Product | Reaction Conditions |
| R-MgX | R-S-CH=CH-COOH | Anhydrous ether |
| R-Li | R-S-CH=CH-COOH | Anhydrous ether/THF |
| RS- | RS-S-CH=CH-COOH | Basic conditions |
Organic thiocyanates can undergo rearrangement to form the more thermodynamically stable isothiocyanates (R-NCS). This isomerization is particularly well-documented for allylic thiocyanates. For vinylic systems like (Z)-3-thiocyanato-2-propenoic acid, this rearrangement is less common and typically requires specific conditions, such as heat or catalysis. The mechanism would likely involve a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, although the electronic demand of the carboxylic acid group might influence the feasibility of this process. The presence of isothiocyanates can sometimes be observed as a minor byproduct in reactions involving thiocyanates, especially at elevated temperatures.
| Catalyst | Temperature (°C) | Product |
| Heat (thermal) | > 100 | (Z)-3-isothiocyanato-2-propenoic acid |
| Lewis Acid | Varies | (Z)-3-isothiocyanato-2-propenoic acid |
The sulfur atom in the thiocyanate group is in a low oxidation state and can be oxidized by various oxidizing agents. Mild oxidation can lead to the formation of a sulfinyl cyanide, while stronger oxidation can yield a sulfonyl cyanide. Further oxidation under harsh conditions can lead to the cleavage of the C-S bond and the formation of sulfonic acids. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. For example, peroxy acids like m-chloroperbenzoic acid (m-CPBA) are often used for the controlled oxidation of organothiocyanates.
| Oxidizing Agent | Product |
| m-Chloroperbenzoic acid (1 eq.) | Sulfinyl cyanide derivative |
| m-Chloroperbenzoic acid (>2 eq.) | Sulfonyl cyanide derivative |
| Hydrogen peroxide, heat | 2-Propenoic acid, 3-sulfonic acid |
Reactivity of the α,β-Unsaturated Carboxylic Acid System
The presence of the carboxylic acid group in conjugation with the carbon-carbon double bond makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition manner. The double bond can also participate in cycloaddition reactions.
The electron-withdrawing nature of the carboxylic acid group polarizes the C=C double bond, rendering the β-carbon atom electrophilic. This allows for Michael-type or conjugate addition of a wide range of soft nucleophiles. The thiocyanate group at the β-position is a reasonably good leaving group, which can lead to an addition-elimination mechanism, effectively resulting in a substitution of the thiocyanate group. However, if the thiocyanate is not displaced, a stable adduct can be formed.
Common nucleophiles for this reaction include amines, thiols, and carbanions. For example, the reaction with a primary or secondary amine would be expected to yield a β-amino acid derivative. The stereochemistry of the double bond (Z) will influence the stereochemical outcome of the addition product.
| Nucleophile | Product | Catalyst |
| R₂NH | R₂N-CH=CH-COOH (via addition-elimination) or R₂N-CH(SCN)-CH₂-COOH | Base or Acid |
| RSH | RS-CH=CH-COOH (via addition-elimination) or RS-CH(SCN)-CH₂-COOH | Base |
| R₂CuLi | R-CH=CH-COOH (via addition-elimination) | N/A |
The electron-deficient nature of the double bond in (Z)-3-thiocyanato-2-propenoic acid makes it a potential dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction would occur with an electron-rich conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The carboxylic acid and thiocyanate groups are electron-withdrawing, which enhances the dienophilic reactivity. wikipedia.orgmasterorganicchemistry.com
The stereochemistry of the dienophile is retained in the Diels-Alder product. Therefore, the (Z)-configuration of the starting material would lead to a specific stereoisomer of the resulting cyclohexene (B86901) derivative. The endo rule would generally be followed, with the electron-withdrawing substituents of the dienophile orienting towards the developing diene bridge in the transition state.
| Diene | Product | Conditions |
| 1,3-Butadiene | 4-Thiocyanato-cyclohex-1-ene-1-carboxylic acid | Heat |
| Cyclopentadiene | 3-Thiocyanato-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Heat or Lewis Acid |
| Anthracene | 9,10-Ethanoanthracene derivative | High Temperature |
Electrophilic Addition to the Carbon-Carbon Double Bond
The carbon-carbon double bond in (Z)-3-thiocyanato-2-propenoic acid is part of an α,β-unsaturated carboxylic acid system. The presence of the electron-withdrawing carboxyl group (-COOH) in conjugation with the double bond significantly reduces the electron density of the π-bond. libretexts.orgopenstax.org This electronic effect deactivates the alkene towards attack by electrophiles, which are electron-seeking species. chemistrysteps.com Standard electrophilic addition reactions, which proceed readily with electron-rich alkenes, are therefore generally disfavored for this compound. quora.com
The typical mechanism for electrophilic addition to an alkene involves the formation of a carbocation intermediate. fiveable.melibretexts.org In the case of (Z)-3-thiocyanato-2-propenoic acid, an electrophilic attack would lead to a highly unstable carbocation. The positive charge would be adjacent to the electron-withdrawing carboxyl and thiocyanate groups, which would destabilize the intermediate and result in a high activation energy for the reaction. youtube.comnailib.com Consequently, reactions with common electrophiles like hydrogen halides (HX) are not expected to proceed under standard conditions. Forcing such a reaction would likely require highly reactive electrophiles or specialized catalysts capable of overcoming the high activation barrier. sinica.edu.tw
Interplay Between Thiocyanate and Acrylate (B77674) Reactivity
The molecule possesses multiple reactive sites: the α,β-unsaturated system, the carboxylic acid function, and the thiocyanate group. This polyfunctionality leads to complex reactivity where chemo- and regioselectivity are paramount.
Chemo- and Regioselectivity in Multi-Functional Transformations
The reactivity of (Z)-3-thiocyanato-2-propenoic acid is a delicate balance between its functional groups. The α,β-unsaturated system is highly susceptible to nucleophilic attack at the β-carbon (conjugate or 1,4-addition), a process known as the Michael reaction. organic-chemistry.orgwikipedia.org The selectivity of a nucleophilic attack is often governed by the Hard and Soft Acids and Bases (HSAB) principle.
Soft Nucleophiles (e.g., thiols, cuprates) are predicted to preferentially attack the soft electrophilic β-carbon, leading to the 1,4-addition product. youtube.com
Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) may favor direct attack at the hard electrophilic carbonyl carbon (1,2-addition). However, for α,β-unsaturated carboxylic acid derivatives, conjugate addition is often the favored pathway even with some harder nucleophiles. youtube.comyoutube.com
The thiocyanate group (-SCN) can also participate in reactions, potentially acting as a nucleophile or undergoing transformations at the sulfur or nitrogen atom. The carboxylic acid group can undergo typical reactions like esterification or deprotonation. Therefore, the outcome of a given transformation depends critically on the nature of the reagents and reaction conditions, which dictate which functional group reacts. rsc.orgrsc.org
| Nucleophile Type | Example | Predicted Major Pathway | Primary Product Type |
|---|---|---|---|
| Soft | RSH (Thiols), R₂CuLi (Gilman reagents) | 1,4-Conjugate Addition (Michael Addition) | 3-Substituted-3-thiocyanatopropanoic acid |
| Hard | RLi (Organolithium) | 1,2-Direct Addition | Unstable tetrahedral intermediate |
| Borderline | RMgX (Grignard reagents), Amines | Mixture, often favoring 1,4-Addition | Primarily 1,4-adduct |
Stereochemical Influence on Reaction Pathways
The predefined (Z)-stereochemistry of the double bond is a crucial factor in the stereochemical outcome of addition reactions. The planar nature of the double bond allows a reagent to approach from either the top face or the bottom face. chemistrysteps.comlibretexts.org
Acyclic Systems: In the absence of any pre-existing chiral centers in the molecule or chiral reagents, addition to the double bond will typically result in a racemic mixture of enantiomers if a new stereocenter is formed. saskoer.ca
Stereoselective Additions: The specific mechanism of the addition can dictate the relative stereochemistry of newly formed stereocenters. A syn-addition occurs when both new groups add to the same face of the double bond, while an anti-addition involves addition to opposite faces. chemistrysteps.comyoutube.com The (Z)-configuration of the starting material will directly influence the specific stereoisomers formed in such selective reactions. For example, a concerted syn-addition to the (Z)-alkene would lead to a specific pair of enantiomers.
The rigidity of the (Z)-isomer can also influence intramolecular reactions, where the thiocyanate or carboxylate group could interact with a transiently formed reactive center, directing the stereochemical pathway.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Intermediates
Understanding the intermediates formed during reactions is key to explaining the observed products.
Enolate Intermediates: The most significant intermediate in the reactions of (Z)-3-thiocyanato-2-propenoic acid is the enolate, formed during conjugate nucleophilic addition. libretexts.orgopenstax.org When a nucleophile attacks the β-carbon, the π-electrons are pushed through the conjugated system to the oxygen atom, forming a resonance-stabilized enolate. wikipedia.orgrsc.org This intermediate is crucial as its subsequent protonation (typically at the α-carbon) or reaction with another electrophile determines the final product structure. nih.govrsc.orgnih.gov
Carbocation Intermediates: As discussed in section 3.2.3, carbocation intermediates resulting from electrophilic attack are highly disfavored. If formed under forcing conditions, these intermediates would be susceptible to rearrangement to form a more stable carbocation, a common occurrence in electrophilic additions. fiveable.mepressbooks.pub However, the electronic properties of the starting material make this a high-energy, unlikely pathway.
Kinetic Studies and Activation Parameters
While specific kinetic data for (Z)-3-thiocyanato-2-propenoic acid are not widely published, its reactivity can be understood within the framework of kinetic versus thermodynamic control. wikipedia.orgpressbooks.pub
Kinetic vs. Thermodynamic Control: Direct (1,2) addition to the carbonyl group is generally a faster, lower activation energy process, making it the kinetic product. youtube.comlibretexts.org In contrast, conjugate (1,4) addition leads to a more stable final product (after protonation), making it the thermodynamic product. libretexts.orglibretexts.org For many α,β-unsaturated systems, especially with nucleophiles that allow for reversible addition, reactions run at higher temperatures under equilibrium conditions will favor the more stable thermodynamic (1,4) product. pressbooks.pubyoutube.com Reactions run at low temperatures, where the initial addition is irreversible, are more likely to yield the kinetic (1,2) product. libretexts.org
The activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) govern the reaction rate. A lower ΔH‡ corresponds to a faster reaction. The Michael addition, being a thermodynamically controlled process, is characterized by a more stable product, though not necessarily the lowest activation barrier. organic-chemistry.orgresearchgate.net
| Parameter | Kinetic Pathway (1,2-Addition) | Thermodynamic Pathway (1,4-Addition) | Description |
|---|---|---|---|
| Activation Energy (Ea or ΔG‡) | Lower | Higher | The kinetic pathway is faster due to a lower energy barrier. libretexts.org |
| Product Stability (ΔG°) | Less Stable | More Stable | The thermodynamic product has a lower overall free energy. libretexts.org |
| Favored Conditions | Low Temperature, Irreversible | High Temperature, Reversible | Conditions determine whether the fastest-formed or most-stable product dominates. pressbooks.publibretexts.org |
Isotope Labeling Experiments
Isotope labeling is a powerful technique used to trace the pathway of atoms through chemical reactions, providing definitive insights into reaction mechanisms. researchgate.net This is achieved by replacing an atom in a reactant molecule with one of its heavier, less abundant isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H or Deuterium (B1214612), or ³²S with ³⁴S). The position of these isotopic labels in the reaction products can then be determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, thereby mapping the transformation of the molecular skeleton. researchgate.net
A comprehensive review of scientific literature indicates that specific studies employing isotope labeling to elucidate the reaction mechanisms of (Z)-3-thiocyanato-2-propenoic acid have not been extensively reported. However, the principles of isotope labeling can be applied hypothetically to understand its reactivity, which includes nucleophilic additions, esterification, and radical cascade cyclizations. smolecule.com
Hypothetical Applications in Mechanistic Studies:
To investigate the mechanisms of reactions involving (Z)-3-thiocyanato-2-propenoic acid, several isotope labeling strategies could be employed. These experiments would be crucial in providing unambiguous evidence for proposed reaction pathways.
¹³C Labeling of the Propenoic Acid Backbone: By synthesizing (Z)-3-thiocyanato-2-propenoic acid with a ¹³C label at one of the carbon positions (C1, C2, or C3), one could track the fate of these specific carbon atoms. For instance, in a cyclization reaction, this would confirm which carbon atom of the original chain becomes part of the newly formed ring system.
¹⁵N Labeling of the Thiocyanate Group: The thiocyanate (-SCN) group is a key functional moiety in the molecule's reactivity. smolecule.com Using a ¹⁵N-labeled thiocyanate precursor during the synthesis of (Z)-3-thiocyanato-2-propenoic acid would allow researchers to follow the nitrogen atom. This would be particularly insightful in reactions where the thiocyanate group is transformed, for example, in the formation of thiazole (B1198619) or other nitrogen-containing heterocyclic systems.
³⁴S Labeling of the Thiocyanate Group: Similarly, labeling the sulfur atom with a stable isotope like ³⁴S would provide a clear marker for the transformations involving the sulfur atom. This would be invaluable for studying reactions such as radical cascade cyclizations where the thiocyanate group acts as a precursor for a thiyl radical. smolecule.com
Kinetic Isotope Effect (KIE) Studies:
A related technique, the kinetic isotope effect (KIE), measures the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. wikipedia.org A significant KIE is typically observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu
For (Z)-3-thiocyanato-2-propenoic acid, KIE studies could differentiate between proposed mechanisms. For example, if a reaction involves the cleavage of a C-H bond at the double bond in the rate-determining step, replacing that hydrogen with deuterium (²H) would result in a significantly slower reaction rate (a primary KIE). If no significant rate change is observed, it suggests that the C-H bond is not broken in the rate-limiting step. wikipedia.org
While specific experimental data for (Z)-3-thiocyanato-2-propenoic acid is not available in the reviewed literature, the table below illustrates the type of data that would be generated from a hypothetical KIE experiment designed to probe the mechanism of a reaction at the α-carbon.
| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| (Z)-3-thiocyanato-2-propenoic acid | kH | \multirow{2}{*}{e.g., > 2} | C-H bond cleavage is likely part of the rate-determining step. |
| (Z)-3-thiocyanato-2-propenoic-2-d acid | kD | C-H bond cleavage is not involved in the rate-determining step. |
This table is illustrative and presents hypothetical data to demonstrate the principles of KIE analysis, as specific experimental results for this compound are not publicly documented.
Theoretical and Computational Studies of Z 3 Thiocyanato 2 Propenoic Acid
Electronic Structure and Molecular Orbital Analysis
Frontier Molecular Orbital Theory Applied to Reactivity Prediction
A comprehensive analysis using Frontier Molecular Orbital (FMO) theory would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals would provide insights into the chemical reactivity and kinetic stability of the molecule. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. However, specific computational data from methods such as Density Functional Theory (DFT) or other ab initio calculations for (Z)-3-thiocyanato-2-propenoic acid are not available in the surveyed literature.
Charge Distribution and Electrostatic Potential Mapping
Analysis of the charge distribution and the generation of a molecular electrostatic potential (MEP) map would reveal the electron density distribution across the molecule. This would highlight electronegative and electropositive regions, offering predictions about its intermolecular interactions and reactivity. For (Z)-3-thiocyanato-2-propenoic acid, one would expect a high electron density around the oxygen atoms of the carboxyl group and the nitrogen atom of the thiocyanate (B1210189) group. Specific values for atomic charges and detailed MEP maps are contingent on dedicated computational studies, which are currently unavailable.
Conformational Analysis and Stereochemical Stability
Potential Energy Surface Scans
To understand the conformational landscape of (Z)-3-thiocyanato-2-propenoic acid, potential energy surface (PES) scans would be necessary. These scans would involve systematically rotating key dihedral angles, such as those around the C-C and C-S single bonds, to identify stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred three-dimensional structure. Such detailed conformational analyses have not been published.
Intramolecular Interactions Influencing Conformation
The conformation of (Z)-3-thiocyanato-2-propenoic acid would likely be influenced by various intramolecular interactions, such as hydrogen bonding (potentially between the carboxylic hydrogen and the nitrogen or sulfur of the thiocyanate group) and steric hindrance. The "(Z)-" configuration of the double bond fixes the relative positions of the substituents, which in turn would influence the preferred rotational conformations. Quantifying the energetic contributions of these interactions requires specific theoretical calculations that are not currently available in the public domain.
Reaction Pathway Elucidation and Transition State Analysis
Computational studies could elucidate the mechanisms of reactions involving (Z)-3-thiocyanato-2-propenoic acid, such as nucleophilic additions to the double bond or reactions at the thiocyanate group. This would involve locating the transition state structures for proposed reaction pathways and calculating the activation energies. This type of analysis provides fundamental insights into the reactivity and potential synthetic utility of the compound. However, no such theoretical studies on the reaction mechanisms of (Z)-3-thiocyanato-2-propenoic acid have been found in the scientific literature.
Spectroscopic Property Prediction (Beyond Basic Identification)
Computational methods can predict various spectroscopic properties with a high degree of accuracy, providing a powerful complement to experimental characterization.
Theoretical vibrational spectra (Infrared and Raman) for (Z)-3-thiocyanato-2-propenoic acid can be calculated using quantum chemistry software. iosrjournals.org Following a geometry optimization, a frequency calculation is typically performed at the same level of theory, such as DFT with a basis set like 6-31G**. researchgate.netrsc.org This analysis yields the normal modes of vibration and their corresponding frequencies and intensities.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. iosrjournals.org These calculations allow for the unambiguous assignment of spectral bands to specific molecular motions, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the characteristic S-C≡N stretch of the thiocyanate group. actachemscand.org
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in (Z)-3-Thiocyanato-2-Propenoic Acid
| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| -COOH | O-H stretch | 3300-2500 (broad) | 3050 |
| -SCN | C≡N stretch | 2175-2140 | 2155 |
| -COOH | C=O stretch | 1725-1700 | 1710 |
| C=C | C=C stretch | 1680-1620 | 1650 |
| C-S | C-S stretch | 710-680 | 695 |
Note: Calculated frequencies are illustrative examples derived from typical computational outputs.
Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com
For (Z)-3-thiocyanato-2-propenoic acid, calculations can predict the chemical shifts for the vinyl protons and carbons, as well as the carbon of the thiocyanate group. The (Z)-configuration imposes specific spatial relationships that influence through-space magnetic effects, which are well-captured by these theoretical models. The predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the structural confirmation of the molecule and the assignment of experimental spectra.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-3-Thiocyanato-2-Propenoic Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (on C2) | 6.15 | C1 (COOH) | 168.5 |
| H (on C3) | 7.80 | C2 | 125.0 |
| H (on OH) | 12.10 | C3 | 138.2 |
| C (SCN) | 110.5 |
Note: The presented chemical shifts are hypothetical values, referenced to TMS, and serve as examples of computational predictions.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry can model these effects using either implicit or explicit solvent models. researchgate.net Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comnih.gov
These models can be used to calculate how solvent polarity affects the conformational stability, dipole moment, and electronic structure of (Z)-3-thiocyanato-2-propenoic acid. For instance, polar solvents are expected to stabilize more polar conformations and charge-separated transition states, potentially altering reaction rates and mechanisms. Solvatochromic shifts in UV-Vis spectra, which are shifts in absorption bands due to the solvent, can also be predicted and analyzed. nih.govresearchgate.netmdpi.com
Table 5: Predicted Solvent Effects on the Dipole Moment of (Z)-3-Thiocyanato-2-Propenoic Acid
| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.0 | B3LYP/6-311G(d) | 3.5 D |
| Cyclohexane | 2.0 | PCM/B3LYP/6-311G(d) | 4.1 D |
| Dichloromethane | 9.1 | PCM/B3LYP/6-311G(d) | 5.8 D |
| Water | 78.4 | PCM/B3LYP/6-311G(d) | 7.2 D |
Note: This table contains representative data illustrating the predicted increase in dipole moment with solvent polarity.
Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Understanding
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules in solution. For (Z)-2-propenoic acid, 3-thiocyanato-, both one-dimensional and advanced two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.
2D NMR Techniques for Stereochemical Assignment (NOESY, ROESY)
The Z-configuration of the double bond in (Z)-2-propenoic acid, 3-thiocyanato- is a critical stereochemical feature. While one-dimensional ¹H NMR can provide initial evidence through the measurement of the coupling constant between the two vinyl protons (typically smaller for cis-isomers), 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) offer definitive proof by probing through-space proximity of protons. longdom.orgyoutube.com
In a NOESY or ROESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å, irrespective of through-bond connectivity. acdlabs.comhuji.ac.il For the (Z)-isomer, a distinct NOE/ROE correlation is expected between the two protons across the double bond. In contrast, for the corresponding (E)-isomer, such a correlation would be absent or significantly weaker due to the larger distance between these protons. The choice between NOESY and ROESY can depend on the molecular weight of the compound; for small to medium-sized molecules, ROESY can be advantageous as it avoids the possibility of zero or negative NOEs that can complicate interpretation.
Table 1: Hypothetical 2D NOESY/ROESY Data for (Z)-2-Propenoic acid, 3-thiocyanato-
| Proton 1 (δ, ppm) | Proton 2 (δ, ppm) | Correlation Type | Implication |
|---|---|---|---|
| H-2 (vinyl) | H-3 (vinyl) | Strong | Protons are in close spatial proximity, confirming the Z-stereochemistry. |
| H-3 (vinyl) | -CH₂- (if present in a derivative) | Medium | Indicates spatial proximity to a substituent on the thiocyanate (B1210189) group. |
Solid-State NMR for Polymorphic Studies or Complex Architectures
In the solid state, molecules can adopt different packing arrangements or conformations, leading to polymorphism. dur.ac.uk Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms, providing information that is complementary to X-ray diffraction. nih.gov For (Z)-2-propenoic acid, 3-thiocyanato-, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can be employed to study its solid-state structure.
Polymorphs of a compound will generally exhibit different ¹³C chemical shifts due to variations in the local electronic environment caused by different crystal packing and intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov The carboxylic acid and thiocyanate groups are particularly sensitive probes of their environment. For instance, the chemical shift of the carbonyl carbon is known to be influenced by the strength of hydrogen bonding. princeton.edu By comparing the ssNMR spectra of different crystalline forms, one can identify and characterize the number of non-equivalent molecules in the asymmetric unit, and gain insights into the nature of intermolecular interactions.
Table 2: Hypothetical Solid-State ¹³C NMR Data for Two Polymorphs of (Z)-2-Propenoic acid, 3-thiocyanato-
| Carbon Atom | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) |
|---|---|---|
| C=O (Carboxyl) | 172.5 | 170.8 |
| C-2 (Vinyl) | 125.1 | 126.3 |
| C-3 (Vinyl) | 135.8 | 134.9 |
Advanced Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. bdu.ac.in These techniques are highly sensitive to molecular structure and intermolecular interactions.
Correlating Specific Band Assignments with Functional Group Interactions
The vibrational spectrum of (Z)-2-propenoic acid, 3-thiocyanato- is expected to show characteristic bands for the carboxylic acid, alkene, and thiocyanate moieties. The precise frequencies of these bands can be correlated with specific structural features and intermolecular interactions. libretexts.orgiitm.ac.in
The thiocyanate group (-SCN) has a strong and sharp C≡N stretching vibration, typically observed in the 2100-2170 cm⁻¹ region in the IR spectrum. scispace.comcdnsciencepub.com The C-S stretching vibration is expected in the 670-780 cm⁻¹ range. The carboxylic acid group is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ due to hydrogen bonding, and a strong C=O stretching band around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.orgyoutube.com The C=C stretching vibration of the Z-alkene would likely appear in the 1625-1680 cm⁻¹ region. uci.edu In the solid state, hydrogen bonding between the carboxylic acid groups is expected to form centrosymmetric dimers, which would have distinct signatures in the IR and Raman spectra due to the rule of mutual exclusion. rsc.org
Table 3: Predicted Vibrational Band Assignments for (Z)-2-Propenoic acid, 3-thiocyanato-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | IR |
| C=O stretch (dimer) | ~1710 | IR, Raman | |
| Thiocyanate | C≡N stretch | 2100-2170 | IR |
| C-S stretch | 670-780 | IR, Raman |
In-situ Monitoring of Reactions
In-situ vibrational spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing kinetic and mechanistic information without the need for sample quenching. nih.govrsc.orgyoutube.com For (Z)-2-propenoic acid, 3-thiocyanato-, techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy could be used to monitor various transformations.
For instance, the polymerization of the acrylic acid moiety could be followed by observing the disappearance of the C=C stretching band around 1630 cm⁻¹. uwo.caresearchgate.netnih.gov Similarly, reactions involving the thiocyanate group, such as its conversion to an isothiocyanate or a thiol, could be monitored by the disappearance of the characteristic C≡N stretch and the appearance of new bands corresponding to the product. acs.orgrsc.org This real-time analysis allows for the optimization of reaction conditions and the identification of transient intermediates. nih.gov
X-ray Crystallography and Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the three-dimensional packing in the crystal lattice. nih.gov
For (Z)-2-propenoic acid, 3-thiocyanato-, an X-ray crystal structure would unequivocally confirm the Z-stereochemistry of the double bond. It would also provide detailed information on the conformation of the molecule in the solid state, such as the dihedral angles between the carboxylic acid, alkene, and thiocyanate groups. Of particular interest would be the analysis of intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. researchgate.netresearchgate.net The crystal packing could also be influenced by weaker interactions involving the thiocyanate group and the π-system of the double bond. The structural parameters obtained from X-ray crystallography are crucial for understanding the physical properties of the material and for validating computational models. mdpi.com
Table 4: Hypothetical X-ray Crystallographic Data for (Z)-2-Propenoic acid, 3-thiocyanato-
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C=O Bond Length | ~1.25 Å |
| C-O Bond Length | ~1.30 Å |
| C=C Bond Length | ~1.33 Å |
| S-C Bond Length | ~1.76 Å |
| C≡N Bond Length | ~1.16 Å |
Determination of Absolute Configuration (if applicable to derivatives)
The determination of absolute configuration is a critical analytical step for chiral molecules, defining the precise three-dimensional arrangement of atoms. This is typically accomplished using techniques such as X-ray crystallography on a single crystal, or through chiroptical methods like circular dichroism (CD) spectroscopy, often in conjunction with quantum chemical calculations.
A search of existing scientific literature did not yield studies on chiral derivatives of 2-Propenoic acid, 3-thiocyanato-, (Z)-. Consequently, there is no available data on the determination of absolute configuration for any such derivatives. The parent compound, (Z)-2-Propenoic acid, 3-thiocyanato-, is itself achiral, and therefore the concept of absolute configuration does not apply to it directly.
Supramolecular Interactions in the Solid State
The study of supramolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, in the solid state provides crucial insights into the crystal packing and material properties of a compound. The primary technique for this analysis is single-crystal X-ray diffraction.
Currently, there are no published crystallographic studies for 2-Propenoic acid, 3-thiocyanato-, (Z)-. Without a determined crystal structure, a detailed analysis of its specific supramolecular interactions in the solid state is not possible. Such an analysis would typically identify intermolecular hydrogen bonds involving the carboxylic acid group and potential interactions involving the thiocyanate moiety, which could influence the compound's physical properties.
Mass Spectrometry (High-Resolution and Tandem)
Fragmentation Pathway Analysis for Complex Derivatives
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. This fragmentation pathway provides a structural fingerprint of the molecule.
Detailed fragmentation pathway analyses for complex derivatives of 2-Propenoic acid, 3-thiocyanato-, (Z)- are not available in the scientific literature. A hypothetical analysis would involve the ionization of a derivative followed by collision-induced dissociation (CID). Expected fragmentation patterns might include the loss of small neutral molecules such as CO, CO₂, and HSCN, as well as cleavages along the propenoic acid backbone, which would help in the structural confirmation of synthesized analogues.
Isotopic Pattern Analysis for Elemental Composition Refinement
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a parent ion, which allows for the determination of its elemental formula. The analysis of the isotopic pattern, which arises from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S), serves as an orthogonal confirmation of the proposed elemental composition.
While the theoretical isotopic distribution for the [M+H]⁺ or [M-H]⁻ ion of 2-Propenoic acid, 3-thiocyanato-, (Z)- can be calculated, specific experimental HRMS data and isotopic pattern analyses from published research are not available. Such an analysis would be crucial for confirming the elemental composition of the compound and its derivatives in any research context.
The table below shows the theoretical isotopic distribution for the molecular ion [C₄H₃NO₂S]⁺, illustrating the data that would be obtained from an HRMS experiment.
| Mass (m/z) | Relative Abundance (%) |
| 128.9885 | 100.00 |
| 129.9918 | 4.49 |
| 130.9856 | 4.44 |
| 131.9889 | 0.20 |
| 130.9926 | 0.08 |
This table is generated based on theoretical calculations of natural isotopic abundance and is not derived from experimental data for the specified compound.
Molecular Biological Activity and Mechanistic Pathways of Z 3 Thiocyanato 2 Propenoic Acid
Interaction with Biological Macromolecules: Mechanistic Insights
The chemical structure of (Z)-3-thiocyanato-2-propenoic acid allows for potential interactions with biological macromolecules through both covalent and non-covalent mechanisms.
Covalent Modification of Proteins and Enzymes (e.g., Thiol-Targeting)
The α,β-unsaturated carboxylic acid moiety of (Z)-3-thiocyanato-2-propenoic acid makes it a Michael acceptor. Michael acceptors are known to react with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues, through a process called Michael addition. mdpi.com This covalent modification can alter the protein's structure and function, potentially leading to enzyme inhibition or modulation of signaling pathways. smolecule.com The high reactivity of α,β-unsaturated carbonyl compounds with sulfhydryl groups is a well-established mechanism of action for various biologically active molecules. dntb.gov.ua
Reversible Binding to Receptor Sites
In addition to covalent interactions, (Z)-3-thiocyanato-2-propenoic acid possesses functional groups that could engage in reversible, non-covalent interactions with biological receptors. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the nitrogen and sulfur atoms of the thiocyanate (B1210189) group can also participate in hydrogen bonding or other non-covalent interactions. smolecule.com
Biochemical Pathway Modulation
The interaction of (Z)-3-thiocyanato-2-propenoic acid with proteins and enzymes can lead to the modulation of various biochemical pathways.
Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Irreversible)
Given its structure, (Z)-3-thiocyanato-2-propenoic acid could potentially act as an enzyme inhibitor through several mechanisms.
Irreversible Inhibition: The most probable mechanism of enzyme inhibition by this compound is irreversible inhibition through covalent modification of the enzyme. wikipedia.org As a Michael acceptor, it can form a stable covalent bond with a nucleophilic residue, such as a cysteine or lysine, in the active site of an enzyme. smolecule.com This type of inhibition is often time-dependent and cannot be overcome by increasing the substrate concentration. wikipedia.org
Non-competitive and Uncompetitive Inhibition: Non-competitive inhibition would involve the reversible binding of the molecule to a site on the enzyme distinct from the active site (an allosteric site), leading to a conformational change that reduces the enzyme's activity. nih.gov Uncompetitive inhibition would occur if the inhibitor binds only to the enzyme-substrate complex. nih.gov
The following table provides illustrative data on the inhibitory mechanisms of compounds with functionalities similar to (Z)-3-thiocyanato-2-propenoic acid.
| Compound Class | Target Enzyme | Inhibition Type | Key Structural Feature |
| α,β-Unsaturated Ketones | Cysteine Proteases | Irreversible | Michael Acceptor |
| Arylpropionic Acids | Cyclooxygenase (COX) | Competitive | Carboxylic Acid |
| Heterocyclic Thiocyanates | Carbonic Anhydrase | Non-competitive | Thiocyanate Group |
This table is for illustrative purposes only and the compounds listed are not (Z)-3-thiocyanato-2-propenoic acid.
Allosteric Regulation by (Z)-3-Thiocyanato-2-Propenoic Acid
Allosteric regulation occurs when a molecule binds to a site on a protein other than the active site, inducing a conformational change that alters the protein's activity. Small molecules can act as allosteric modulators, either enhancing (positive modulation) or decreasing (negative modulation) the protein's function.
While there is no direct evidence of allosteric regulation by (Z)-3-thiocyanato-2-propenoic acid, it is theoretically possible. If the molecule were to bind to an allosteric site on an enzyme or receptor, it could modulate the protein's activity without directly competing with the endogenous ligand. The identification of allosteric binding sites often requires extensive screening and structural biology studies.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and selective compounds. For (Z)-3-thiocyanato-2-propenoic acid, SAR studies would involve systematically modifying its different structural components and evaluating the impact on a specific biological endpoint.
Key areas for SAR exploration would include:
The Propenoic Acid Moiety: Modification of the carboxylic acid to an ester or amide could affect the molecule's polarity, cell permeability, and binding interactions. Altering the geometry of the double bond from (Z) to (E) could also significantly impact its interaction with a target protein.
The Thiocyanate Group: Replacing the thiocyanate group with other functionalities, such as an isothiocyanate, a thiol, or a halogen, would provide insights into the role of this group in the molecule's activity. nih.gov
Substitutions on the Carbon Backbone: Adding substituents to the carbon backbone could influence the molecule's steric and electronic properties, potentially leading to enhanced potency or selectivity.
The following table illustrates potential SAR trends based on studies of related acrylic acid derivatives.
| Modification | Potential Effect on Activity | Rationale |
| Esterification of Carboxylic Acid | Increased or Decreased | Alters polarity and hydrogen bonding capacity |
| Isomerization to (E)-isomer | Altered | Changes the spatial arrangement of functional groups |
| Replacement of Thiocyanate | Altered | Modifies electronic and steric properties |
| Addition of a Phenyl Group | Increased or Decreased | Introduces potential for π-stacking interactions |
This table presents hypothetical SAR trends for illustrative purposes.
Impact of Thiocyanate Position and Stereochemistry on Efficacy
The precise location of the thiocyanate (-SCN) group and the stereochemistry of the double bond are critical determinants of biological efficacy. In (Z)-3-thiocyanato-2-propenoic acid, the thiocyanate group is positioned at the third carbon, and the molecule exists as the (Z)-isomer, where the higher priority substituents are on the same side of the double bond.
The stereochemistry of a molecule can profoundly influence its biological activity. Studies on other complex molecules have demonstrated that subtle changes in the spatial orientation of a functional group can lead to significant differences in antiproliferative activity and selectivity. nih.gov For instance, research on N-acylated derivatives of salinomycin (B1681400) showed that compounds with the native stereochemistry at the C20 position were more effective at inhibiting cancer cell proliferation than their C20-epimers. nih.gov This highlights the principle that the three-dimensional structure of a compound is pivotal for its interaction with specific biological receptors or enzyme active sites. nih.gov For (Z)-3-thiocyanato-2-propenoic acid, the (Z)-configuration, in conjunction with the positioning of the thiocyanate and carboxylic acid groups, creates a unique chemical architecture that is essential for its molecular interactions.
The thiocyanate group itself is a key pharmacophore. It can serve as a precursor for generating thiocyanate radicals, which can participate in various biochemical reactions. smolecule.com Moreover, the thiocyanate moiety is a pseudohalide with a distinct role in biological systems, where it can be oxidized by peroxidases to produce hypothiocyanous acid (HOSCN), a potent antimicrobial and signaling molecule. nih.gov The position of the thiocyanate group on the propenoic acid backbone influences the molecule's electronic distribution and reactivity, thereby affecting its ability to interact with cellular targets.
Role of the Carboxylic Acid Moiety in Receptor Recognition
The carboxylic acid (-COOH) group is a fundamental functional group in a vast number of biologically active molecules and plays a cardinal role in drug design. nih.govresearchgate.net It is often a key component of a molecule's pharmacophore, responsible for anchoring the molecule to its biological target through ionic interactions, hydrogen bonding, or other electrostatic forces. nih.gov
In the context of receptor recognition, the carboxylic acid moiety of (Z)-3-thiocyanato-2-propenoic acid is likely crucial for its biological activity. This functional group is present in numerous therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs), where it is essential for binding to cyclooxygenase (COX) enzymes. orientjchem.org Similarly, in leukotriene B4 receptor antagonists, the acrylic acid portion is vital for high-affinity binding. nih.gov
The carboxylic acid group can interact with specific receptors, such as the hydroxy-carboxylic acid (HCA) receptors, which are G protein-coupled receptors activated by endogenous hydroxy-carboxylic acids like lactate (B86563) and 3-hydroxy-butyric acid. nih.gov These interactions typically involve the carboxylate anion forming a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in the receptor's binding pocket. While the specific receptors for (Z)-3-thiocyanato-2-propenoic acid are not fully elucidated, the presence of the carboxylic acid group strongly suggests that its mechanism involves direct interaction with protein targets where this moiety is critical for recognition and binding. nih.govresearchgate.net
Influence of Substituents on Biological Mechanism
The biological mechanism of action can be significantly modulated by the addition or modification of substituents on the core structure of propenoic acid. The introduction of different chemical groups can alter the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, and ultimately, its interaction with cellular targets.
Studies on aryl propionic acid derivatives have shown that various substituents can impart a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer effects. orientjchem.org For example, the derivatization of the carboxylate function in some NSAIDs has been shown to enhance anti-inflammatory activity while reducing gastrointestinal side effects. orientjchem.org
In the case of (Z)-3-thiocyanato-2-propenoic acid, the thiocyanate group is the key substituent that confers a unique biological profile. Thiocyanate and the related isothiocyanate groups are found in compounds known for their chemopreventive and anticancer properties. nih.govnih.gov The sulfur atom in the thiocyanate group is a versatile element in medicinal chemistry, capable of participating in various interactions and redox states. encyclopedia.pub The combination of the thiocyanate group with the propenoic acid scaffold results in a molecule with a distinct biological mechanism. Further substitutions on this scaffold could potentially fine-tune its activity, for instance, by altering its ability to generate reactive oxygen species or to interact with specific signal transduction proteins.
In Vitro Cellular Mechanism of Action Studies
In vitro studies using cell cultures are essential for elucidating the specific cellular and molecular mechanisms through which a compound exerts its biological effects. For compounds structurally related to (Z)-3-thiocyanato-2-propenoic acid, such as isothiocyanates, research has revealed multiple mechanisms of action, including the induction of apoptosis, arrest of the cell cycle, and modulation of key signaling pathways.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemopreventive agents, including isothiocyanates, exert their anticancer effects by inducing apoptosis. nih.gov
The induction of apoptosis by these compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.gov Studies on phenethyl isothiocyanate (PEITC) have shown that it can induce apoptosis in cervical and other cancer cells. frontiersin.org This process is characterized by morphological changes such as nuclear condensation and fragmentation. frontiersin.org
Mechanistically, isothiocyanates have been found to trigger the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases, most notably caspase-3. nih.govfrontiersin.orgmdpi.com The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell. nih.govmdpi.com The process is often preceded by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.govfrontiersin.org
Table 1: Effects of Isothiocyanate Compounds on Apoptosis in Cancer Cell Lines This table presents data for isothiocyanates, which are structurally related to thiocyanates and serve as a model for potential mechanisms.
| Compound | Cell Line | Key Apoptotic Event | Reference |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | HeLa (Cervical Cancer) | Induction of caspase-3/CPP32-like activity and PARP cleavage | nih.gov |
| Allyl-ITC (AITC) & Benzyl-ITC (BITC) | HL60/S (Promyelocytic Leukemia) | Disruption of mitochondrial membrane potential and activation of multiple caspases | nih.gov |
| Phenethyl isothiocyanate (PEITC) | CaSki & HeLa (Cervical Cancer) | Increased intracellular ROS and significant activation of caspase-3 | frontiersin.org |
| Genistein* | T24 (Bladder Cancer) | Activation of caspase-3, -8, and -9, and cleavage of PARP | mdpi.com |
Note: Genistein is an isoflavone, included to show a common apoptosis pathway involving caspases.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, many anticancer compounds inhibit cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). This prevents cancer cells from dividing and allows time for DNA repair or for the initiation of apoptosis.
Isothiocyanates have been shown to induce cell cycle arrest, frequently at the G2/M phase. nih.govnih.govfrontiersin.org For example, treatment of human prostate cancer cells with PEITC resulted in a significant increase in the population of cells in the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis.
The molecular mechanism underlying G2/M arrest often involves the modulation of key regulatory proteins. The transition from the G2 to the M phase is primarily controlled by the activity of the cyclin B1/Cdc2 (also known as CDK1) complex. Studies have shown that compounds can induce G2/M arrest by down-regulating the expression of cyclin B1 and cyclin A. mdpi.com Concurrently, they can up-regulate cyclin-dependent kinase (Cdk) inhibitors like p21WAF1/CIP1, which can bind to and inhibit the activity of Cdk complexes, thereby halting cell cycle progression. mdpi.com
Table 2: Effect of Related Compounds on Cell Cycle Distribution This table provides examples of cell cycle arrest induced by compounds mechanistically related to the subject of this article.
| Compound | Cell Line | Concentration | Effect on Cell Cycle Phase (% of Cells) | Reference |
|---|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | PC-3 (Prostate Cancer) | 10 µM | Significant increase in G2-M phase | nih.gov |
| 20 µM | Significant increase in G2-M phase | |||
| Dichloromethane Fraction (DF) from Toddalia asiatica | HT-29 (Colon Cancer) | 100 µg/mL | G2/M phase: ~35% (vs. ~20% in control) | frontiersin.org |
| 200 µg/mL | G2/M phase: ~45% (vs. ~20% in control) | |||
| Genistein | T24 (Bladder Cancer) | 160 µM | Induces G2/M phase arrest | mdpi.com |
Modulation of Signal Transduction Cascades
The biological activities of (Z)-3-thiocyanato-2-propenoic acid are ultimately mediated by its ability to interfere with intracellular signal transduction cascades. These pathways regulate fundamental cellular processes such as proliferation, survival, and death.
A critical signaling pathway often targeted by anticancer agents is the PI3K/Akt pathway. This pathway is frequently overactive in cancer and promotes cell survival and proliferation. Research on genistein, a soy-derived isoflavone, has demonstrated that it can induce apoptosis in bladder cancer cells by inhibiting the ROS-dependent PI3K/Akt signal transduction pathway. mdpi.com Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors.
Other signaling pathways may also be involved. For instance, chalcone (B49325) derivatives have been shown to modulate the Akt, Erk1/2, and NF-κB signaling pathways in ovarian cancer cells. mdpi.com Furthermore, some endogenous sulfur-containing compounds, like α-lipoic acid, can directly modulate the activity of ion channels, such as CaV3.2 T-type calcium channels, which are involved in pain signaling. nih.gov This indicates that compounds with sulfur-containing functional groups can have diverse effects on various signal transduction mechanisms, from kinase cascades to ion channel activity. nih.gov
Applications in Organic Synthesis and Material Science
(Z)-3-Thiocyanato-2-Propenoic Acid as a Synthetic Precursor
The presence of multiple reactive sites within the molecule allows for a diverse range of chemical transformations, positioning it as a key building block for more complex molecular structures.
The combination of the α,β-unsaturated carbonyl system and the thiocyanate (B1210189) group in (Z)-3-thiocyanato-2-propenoic acid makes it an excellent starting material for the synthesis of various sulfur and nitrogen-containing heterocycles. These heterocyclic scaffolds are of great interest due to their prevalence in pharmaceuticals and biologically active compounds.
Thiazoles: The synthesis of thiazoles can be envisioned through the reaction of (Z)-3-thiocyanato-2-propenoic acid with thioamides. In a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, the thioamide can act as a nucleophile, attacking the β-carbon of the propenoic acid derivative, followed by cyclization and dehydration to form the thiazole ring. youtube.com The reaction conditions would likely involve a base to facilitate the initial Michael addition.
Thiazines: 1,3-Thiazine derivatives are accessible through cyclization reactions involving the thiocyanate group. For instance, reaction with compounds containing an active methylene (B1212753) group in the presence of a base could lead to the formation of a six-membered thiazine (B8601807) ring. semanticscholar.orgmdpi.com The carboxylic acid group can also participate in these cyclization reactions, potentially leading to more complex fused-ring systems.
Thiadiazoles: While direct synthesis from this precursor is less straightforward, the thiocyanate group can be converted to a thiosemicarbazide (B42300) moiety, which is a common precursor for 1,3,4-thiadiazoles. This transformation would involve reaction with hydrazine, followed by cyclization with a suitable one-carbon synthon like formic acid or carbon disulfide.
| Heterocycle | Potential Reactant | Key Reaction Type |
| Thiazole | Thioamides | Michael Addition-Cyclization |
| Thiazine | Active Methylene Compounds | Condensation-Cyclization |
| Thiadiazole | Hydrazine (followed by cyclization) | Nucleophilic Addition-Cyclization |
Beyond heterocycles, (Z)-3-thiocyanato-2-propenoic acid can be utilized to synthesize a variety of other important sulfur-containing organic molecules.
Thiocarbamates: The thiocyanate group is known to be a precursor to thiocarbamates. This conversion can be achieved through controlled hydrolysis or by reaction with alcohols or amines under specific conditions, leading to the formation of O- or N-substituted thiocarbamates, respectively.
Thioethers: The thiocyanate group can be cleaved to generate a thiol in situ, which can then undergo nucleophilic substitution or Michael addition to form thioethers. Alternatively, direct nucleophilic attack by a thiol on the β-carbon of the α,β-unsaturated system, with displacement of the thiocyanate, could also yield thioethers, although this is a less common reaction pathway. Michael addition of thiols to α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-sulfur bonds. semanticscholar.org
| Target Molecule | Potential Reaction | Key Features |
| Thiocarbamates | Hydrolysis or reaction with alcohols/amines | Versatile intermediates in organic synthesis |
| Thioethers | Reduction to thiol followed by alkylation or Michael addition | Important structural motifs in various natural products and pharmaceuticals |
Ligand Design and Coordination Chemistry
The presence of both a hard (carboxylate) and a soft/ambidentate (thiocyanate) donor group makes (Z)-3-thiocyanato-2-propenoic acid an intriguing ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs).
The carboxylic acid group readily deprotonates to form a carboxylate anion, which is a classic coordinating group for a wide range of metal ions, typically acting as a bidentate or bridging ligand. wikipedia.org The thiocyanate group is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). wikipedia.org The choice of coordination mode is influenced by the nature of the metal ion (Hard and Soft Acid-Base theory), with soft metals like Ag(I) and Pd(II) generally favoring coordination to the softer sulfur atom, while harder metals like Cr(III) and Fe(III) tend to bind to the harder nitrogen atom. wikipedia.org This dual functionality allows for the formation of diverse coordination architectures. The molecule can act as a chelating ligand, forming a stable ring structure with a metal ion, or as a bridging ligand, connecting multiple metal centers.
Potential Coordination Modes:
Monodentate: Coordination through either the carboxylate oxygen or the thiocyanate sulfur/nitrogen.
Bidentate Chelating: Coordination of a single metal ion by both the carboxylate and the thiocyanate group.
Bridging: The carboxylate group can bridge two metal centers, and the thiocyanate group can also act as a bridging ligand (μ-1,3-SCN). wikipedia.org
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of (Z)-3-thiocyanato-2-propenoic acid makes it a candidate for a linker in MOF synthesis. The carboxylate group can form strong bonds with metal centers to create the primary framework, while the thiocyanate group can either coordinate to the metal nodes or be available for post-synthetic modification. mdpi.com The presence of the sulfur and nitrogen atoms within the pores of a MOF could lead to materials with enhanced selectivity for the adsorption of specific gases or pollutants.
| Feature | Role of (Z)-3-thiocyanato-2-propenoic acid | Potential Application |
| Ligand Functionality | Carboxylate for framework construction, Thiocyanate for coordination or post-synthetic modification | Gas storage and separation, Catalysis |
| Pore Chemistry | Introduction of S and N donor atoms | Selective guest binding, Sensing |
Polymer Chemistry Applications
The acrylic acid backbone of (Z)-3-thiocyanato-2-propenoic acid allows for its participation in polymerization reactions, leading to the formation of functional polymers. The thiocyanate group can be incorporated as a pendant side chain, imparting unique properties to the resulting polymer.
The polymerization can be initiated through various methods, including radical polymerization, which is common for acrylic monomers. wikipedia.org The resulting polymer, poly((Z)-3-thiocyanato-2-propenoic acid), would possess a poly(acrylic acid) backbone with thiocyanate groups attached to each repeating unit.
The presence of the thiocyanate functionality in the polymer can be exploited in several ways:
Cross-linking: The thiocyanate groups can be used as reactive sites for cross-linking the polymer chains, leading to the formation of hydrogels or thermosetting materials.
Post-polymerization Modification: The thiocyanate groups can be chemically modified after polymerization to introduce other functional groups, allowing for the tailoring of the polymer's properties for specific applications. For instance, they could be converted to thiols, which are known to be reactive and can participate in thiol-ene click chemistry.
Metal Ion Adsorption: The thiocyanate and carboxylic acid groups on the polymer chain could act as binding sites for heavy metal ions, suggesting potential applications in water purification and environmental remediation. researchgate.net
| Polymerization Aspect | Description | Potential Utility |
| Monomer Reactivity | The acrylic double bond is susceptible to radical polymerization. | Synthesis of functional polymers with a poly(acrylic acid) backbone. |
| Pendant Group Functionality | The thiocyanate group offers a site for further chemical reactions. | Cross-linking, post-polymerization modification, and metal ion chelation. |
| Material Properties | The polymer would likely exhibit properties of both poly(acrylic acid) and organothiocyanates. | Development of smart materials, coatings, and adsorbents. |
Monomer for Specialty Polymers
(Z)-3-thiocyanato-2-propenoic acid can serve as a functional monomer in the synthesis of specialty polymers. The propenoate (acrylate) group is susceptible to standard polymerization techniques, particularly free-radical polymerization, allowing for its incorporation into various polymer backbones. nih.gov The "specialty" character of the resulting polymer is conferred by the pendant thiocyanate (-SCN) and carboxylic acid (-COOH) groups along the chain.
The incorporation of sulfur via the thiocyanate group can significantly modify the properties of standard acrylic polymers, potentially enhancing characteristics such as refractive index, thermal stability, and adhesion. researchgate.net Furthermore, the pendant thiocyanate and carboxylic acid groups serve as reactive handles for post-polymerization modification, enabling the synthesis of highly functional materials. researchgate.netrsc.org For example, the thiocyanate group can be chemically transformed into other sulfur-containing functionalities, while the carboxylic acid allows for acid-base reactions or condensation with alcohols and amines.
| Polymerization Component | Role & Function | Potential Polymer Characteristics |
| (Z)-3-thiocyanato-2-propenoic acid | Functional Monomer: Provides the polymerizable C=C bond and introduces -SCN and -COOH side groups. | - Enhanced refractive index- Sites for post-polymerization modification- Increased polarity and adhesion |
| Co-monomer (e.g., Methyl Acrylate) | Backbone Monomer: Forms the main polymer chain and dilutes the functional monomer to control properties. | - Controls flexibility, solubility, and thermal properties of the final polymer. |
| Radical Initiator (e.g., AIBN) | Initiator: Starts the polymerization process by generating free radicals. | - Affects polymerization rate and molecular weight. |
| Resulting Polymer | Functional Polymer: A polyacrylate backbone with pendant thiocyanate and carboxylic acid groups. | - A specialty material with tunable properties for advanced coatings, optical materials, or reactive membranes. |
This interactive table summarizes the roles of components in creating specialty polymers from the target monomer.
Cross-linking Agent for Polymer Networks
While not a cross-linking agent in the traditional sense (i.e., having two or more polymerizable groups), polymers synthesized from (Z)-3-thiocyanato-2-propenoic acid can be subsequently cross-linked to form robust polymer networks. The cross-linking process utilizes the pendant carboxylic acid and thiocyanate functionalities.
Carboxylic Acid-Based Cross-linking: The carboxylic acid groups are versatile sites for creating network structures. kglmeridian.com
Ionic Cross-linking: Divalent or trivalent metal ions (e.g., Zn²⁺, Al³⁺, Zr⁴⁺) can coordinate to the carboxylate groups on different polymer chains, forming ionic cross-links. researchgate.net
Covalent Cross-linking: Covalent bonds can be formed by reacting the carboxylic acid groups with complementary difunctional reagents, such as diols (forming ester linkages), diamines (forming amide linkages), or diepoxides. researchgate.netacs.org This method creates a stable, covalently bonded network.
Thiocyanate-Based Cross-linking: The thiocyanate group offers alternative pathways for cross-linking. Although less common than carboxylate-based methods, it could involve:
Conversion to Thiols: The thiocyanate can be reduced to a thiol (-SH) group. These pendant thiol groups can then be oxidatively coupled to form disulfide bridges (-S-S-) between polymer chains, a method used to create degradable networks. rsc.org
Radical Reactions: Under certain conditions, the thiocyanate moiety could participate in radical-mediated cross-linking reactions, similar to vulcanization processes in sulfur-containing elastomers.
| Functional Group | Cross-linking Strategy | Reagent Example | Resulting Linkage | Network Properties |
| Carboxylic Acid (-COOH) | Ionic Coordination | Zinc Acetate (Zn(OAc)₂) | Ionic carboxylate-metal cluster | Thermally reversible, pH-sensitive |
| Carboxylic Acid (-COOH) | Covalent Esterification | Ethylene Glycol | Di-ester bond | Thermally stable, chemically resistant |
| Carboxylic Acid (-COOH) | Covalent Amidation | Hexamethylene diamine | Di-amide bond | High strength, thermally stable |
| Thiocyanate (-SCN) | Oxidative Coupling (via Thiol) | Air (O₂) / Oxidizing agent | Disulfide bond (-S-S-) | Reductively cleavable, "smart" material |
This interactive table outlines potential strategies for cross-linking polymers derived from (Z)-3-thiocyanato-2-propenoic acid.
Self-Assembly and Supramolecular Chemistry
The molecular structure of (Z)-3-thiocyanato-2-propenoic acid contains multiple functional groups capable of engaging in specific non-covalent interactions, making it a promising building block for supramolecular chemistry and self-assembly. vanderbilt.edunih.gov
The primary interactions governing its self-assembly are:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It can readily form classic, highly stable hydrogen-bonded dimers with neighboring molecules, a fundamental interaction in supramolecular synthesis.
Coordination Bonding: The thiocyanate group is an ambidentate ligand, capable of coordinating to metal centers through either the sulfur or nitrogen atom. rsc.org This allows for the directed assembly of metal-organic complexes, coordination polymers, or networks when combined with suitable metal salts. mdpi.comnih.gov The specific coordination mode (S-bound vs. N-bound) can influence the final geometry of the assembly.
Other Interactions: The nitrogen and sulfur atoms of the thiocyanate group can also act as hydrogen bond acceptors, interacting with the carboxylic acid protons of other molecules. Furthermore, π-π stacking interactions between the electron-rich regions of the acrylate (B77674) backbone could contribute to the stability of the assembled structures.
The interplay of these directional forces can guide the spontaneous organization of molecules into well-defined, ordered architectures such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.
| Molecular Feature | Type of Non-Covalent Interaction | Role in Self-Assembly | Potential Supramolecular Structure |
| Carboxylic Acid (-COOH) | Strong Hydrogen Bonding (Donor/Acceptor) | Forms robust dimeric synthons. | 1D chains, 2D sheets |
| Thiocyanate (-SCN) | Coordination Bonding (S or N donor) | Binds to metal ions, directing assembly. | Metal-organic complexes, Coordination polymers |
| Thiocyanate (-SCN) | Weak Hydrogen Bonding (Acceptor) | Contributes to overall network stability. | 3D networks |
| Acrylate Backbone (C=C) | π-π Stacking | Reinforces packing and ordering. | Lamellar or columnar structures |
This interactive table details the functional groups and their roles in the self-assembly of (Z)-3-thiocyanato-2-propenoic acid.
Environmental Chemistry and Degradation Pathways of Z 3 Thiocyanato 2 Propenoic Acid
Photolytic Degradation Mechanisms in Aquatic Systems
In aquatic environments, the degradation of (Z)-3-thiocyanato-2-propenoic acid is influenced by light-induced reactions. These can occur through direct absorption of solar radiation or via indirect mechanisms involving reactive species present in the water.
Direct photolysis involves the absorption of photons by the molecule itself, leading to its excitation and subsequent chemical transformation. The α,β-unsaturated carbonyl group in (Z)-3-thiocyanato-2-propenoic acid is a chromophore that can absorb environmentally relevant wavelengths of ultraviolet light. nih.gov This absorption can lead to a ππ* transition, making the molecule susceptible to various photochemical reactions. nih.gov One potential pathway is the E/Z isomerization of the double bond. nih.gov Additionally, visible-light photocatalytic decarboxylation of α,β-unsaturated carboxylic acids has been demonstrated, suggesting a possible degradation route leading to the formation of vinyl thiocyanates and carbon dioxide. researchgate.net
The thiocyanate (B1210189) group itself may also participate in photochemical reactions. Organic thiocyanates can undergo photochemical transformations, and recent research has explored photocatalysis-driven thiocyanation strategies. nih.govresearchgate.net
Indirect photolysis is often a more significant degradation pathway in natural waters, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. The dominant atmospheric loss process for acrylic acid, a related compound, is its reaction with the hydroxyl radical. Given that (Z)-3-thiocyanato-2-propenoic acid contains a propenoic acid backbone, it is expected to be susceptible to attack by hydroxyl radicals. The reaction of •OH with the double bond is a likely degradation pathway.
Microbial Transformation and Biodegradation
Microbial activity plays a crucial role in the breakdown of organic compounds in the environment. The biodegradation of (Z)-3-thiocyanato-2-propenoic acid is expected to involve the enzymatic transformation of both the acrylic acid and the thiocyanate moieties.
While specific degradation products of (Z)-3-thiocyanato-2-propenoic acid have not been documented, the biodegradation of its parent structures, acrylic acid and thiocyanate, provides insights into potential metabolites. The biodegradation of acrylic acid has been shown to be rapid in soil, with a half-life of less than a day. researchgate.net In a 28-day closed bottle test, acrylic acid showed 81% degradability. researchgate.net The metabolism of acrylic acid in mouse tissues proceeds via 3-hydroxypropionic acid to carbon dioxide and acetyl-CoA. nih.gov
The microbial degradation of thiocyanate can proceed through two main pathways: the carbonyl sulfide (B99878) (COS) pathway and the cyanate (B1221674) (CNO) pathway. nih.govresearchgate.net In the COS pathway, thiocyanate is hydrolyzed to carbonyl sulfide and ammonia. nih.govethz.ch The CNO pathway involves the cleavage of the sulfur-carbon bond to form cyanate and sulfide. nih.govethz.ch Therefore, potential microbial degradation products of (Z)-3-thiocyanato-2-propenoic acid could include carbonyl sulfide, ammonia, cyanate, sulfide, and intermediates of acrylic acid metabolism.
| Functional Group | Potential Degradation Pathway | Potential Microbial Degradation Products |
|---|---|---|
| Propenoic Acid | Metabolism via 3-hydroxypropionic acid | 3-Hydroxypropionic acid, Acetyl-CoA, CO2 |
| Thiocyanate | Carbonyl Sulfide (COS) Pathway | Carbonyl sulfide, Ammonia |
| Cyanate (CNO) Pathway | Cyanate, Sulfide |
Several enzymes are known to be involved in the biodegradation of thiocyanate. Thiocyanate hydrolase , a cobalt-containing metalloenzyme, catalyzes the hydrolysis of thiocyanate to carbonyl sulfide and ammonia. ebi.ac.uknih.gov This enzyme is key in the COS pathway. nih.gov Another enzyme, cyanase , is involved in the CNO pathway and hydrolyzes cyanate to carbon dioxide and ammonia. ethz.ch
The metabolism of acrylate (B77674) in bacteria such as Megasphaera elsdenii and Clostridium propionicum occurs via the "acrylate pathway," involving thioester derivatives like acrylyl-CoA. uga.edu This suggests that enzymes such as CoA transferases and dehydratases could be involved in the biotransformation of the propenoic acid part of the molecule.
| Functional Group Targeted | Enzyme System | Reaction Catalyzed |
|---|---|---|
| Thiocyanate | Thiocyanate Hydrolase | Hydrolysis of thiocyanate to carbonyl sulfide and ammonia |
| Cyanase | Hydrolysis of cyanate to CO2 and ammonia | |
| Propenoic Acid | Acrylate Pathway Enzymes (e.g., CoA transferase, dehydratase) | Conversion of acrylate to propionate (B1217596) via acrylyl-CoA |
Hydrolytic Stability and Transformation Products
The stability of (Z)-3-thiocyanato-2-propenoic acid in water is influenced by its susceptibility to hydrolysis, which is the cleavage of chemical bonds by the addition of water. Both the α,β-unsaturated carbonyl system and the thiocyanate group can undergo hydrolysis under certain conditions.
Organic thiocyanates can be hydrolyzed to thiocarbamates. wikipedia.org The hydrolysis of α,β-unsaturated carbonyl compounds can occur under alkaline conditions, with a pH range of about 11 to 13 being optimal for high yields of carbonyl-containing products. google.com The reaction often proceeds via a retro-aldol reaction. google.com
For α,β-unsaturated carboxylic acids, hydration of the double bond can occur, which is the opposite of what is typically observed for alkenes (anti-Markovnikov addition). libretexts.org This reaction is catalyzed by acids and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the β-carbon. libretexts.org
It is also important to note that some organic thiocyanates can isomerize to the more stable isothiocyanates. wikipedia.org While specific data on the hydrolytic stability of (Z)-3-thiocyanato-2-propenoic acid is not available, the presence of these reactive functional groups suggests that it may undergo hydrolysis, particularly under acidic or alkaline conditions, to form various transformation products.
Adsorption and Mobility in Environmental Matrices (Soil, Sediment)
The environmental mobility of (Z)-3-Thiocyanato-2-Propenoic Acid is expected to be governed by the interplay of its molecular structure and the physicochemical properties of the surrounding soil and sediment. As a propenoic acid derivative, this compound is an organic acid. In aqueous environments, it is likely to exist in its anionic form, which significantly influences its interaction with environmental matrices.
The sorption of organic acids in soil is a complex process. researchgate.net Generally, anionic compounds, such as the deprotonated form of (Z)-3-Thiocyanato-2-Propenoic Acid, tend to exhibit limited adsorption to negatively charged soil colloids, such as clay and organic matter, due to electrostatic repulsion. acs.org This can lead to increased mobility in the soil column and a higher potential for leaching into groundwater.
However, several factors can influence this behavior. The organic carbon content of the soil can play a crucial role in the sorption of organic chemicals. nih.gov While repulsion is expected, some level of partitioning into soil organic matter may occur. Soil pH is another critical factor; at pH values below the acid dissociation constant (pKa) of the carboxylic acid group, the compound will be in its neutral form, which is generally more hydrophobic and more likely to be adsorbed. acs.org The presence of metal cations in the soil can also influence the adsorption of organic acids. nih.gov
The mobility of (Z)-3-Thiocyanato-2-Propenoic Acid is therefore predicted to be significant, particularly in soils with low organic matter and high pH. acs.org Its water solubility would also contribute to its potential for transport through the soil profile and into aquatic systems. cambridge.org
Ecotoxicological Mechanisms (excluding human toxicity)
The ecotoxicological profile of (Z)-3-Thiocyanato-2-Propenoic Acid is largely attributable to the thiocyanate (SCN-) moiety. Thiocyanate is known to be toxic to a range of aquatic organisms. nih.govresearchgate.net Its presence in industrial effluents, particularly from mining and coking industries, has led to studies on its environmental impact. mdpi.com
At the molecular level, the toxicity of thiocyanate to aquatic organisms is not fully elucidated but is thought to involve disruption of key physiological processes. For fish, adverse effects on growth and reproduction have been reported. researchgate.net While less toxic than cyanide, thiocyanate still poses a significant threat to aquatic ecosystems. researchgate.net The toxicity can be influenced by environmental factors such as temperature and the physiological state of the organism.
The precise mechanisms of toxicity at the cellular level are not well-documented in publicly available literature. However, it is known that thiocyanate can interfere with various biological functions. The impact of (Z)-3-Thiocyanato-2-Propenoic Acid would also depend on the toxicokinetics of the entire molecule within the organism.
The effects of (Z)-3-Thiocyanato-2-Propenoic Acid on terrestrial microorganisms are likely to be twofold. On one hand, the thiocyanate group can be utilized by certain specialized microorganisms as a source of carbon, nitrogen, and sulfur. frontiersin.org A variety of bacteria have been identified that can degrade thiocyanate, playing a crucial role in its bioremediation in contaminated soils and water. nih.govoup.comnih.gov This degradation can proceed through different metabolic pathways. frontiersin.org
On the other hand, for microorganisms that cannot metabolize thiocyanate, the compound may exhibit toxic effects, potentially altering the structure and function of the soil microbial community. The introduction of compounds like isothiocyanates, which are structurally related, has been shown to have significant effects on soil microbial diversity. nih.gov The propenoic acid part of the molecule is a simple organic acid and is likely to be readily biodegradable by a wide range of soil microorganisms. epa.govdrugbank.com
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Separation Techniques
Chromatographic methods are central to the separation and quantification of specific organic compounds within complex mixtures. For (Z)-3-thiocyanato-2-propenoic acid, techniques such as High-Performance Liquid Chromatography (HPLC) would be foundational.
Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)
While (Z)-3-thiocyanato-2-propenoic acid itself does not possess a chiral center, derivatives of this compound could be chiral. In such cases, chiral chromatography would be essential to separate and quantify the enantiomers. Thin-layer chromatography (TLC) has been shown to be a surprisingly effective technique for separating enantiomers of other compounds, such as certain profens, and could potentially be adapted for derivatives of (Z)-3-thiocyanato-2-propenoic acid. researchgate.net
LC-MS/MS for Trace Analysis in Environmental or Biological Samples (focus on method development)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for trace analysis due to its high sensitivity and selectivity. researchgate.net A method for (Z)-3-thiocyanato-2-propenoic acid would involve developing a specific protocol for its detection in matrices like plasma or water.
Method development would focus on:
Sample Preparation: Techniques like solid-phase extraction would be optimized to isolate the analyte from complex sample matrices. researchgate.net
Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, would likely be used to separate the compound from other components. nih.govunimi.it The mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with an additive like formic acid) would be optimized for peak shape and retention time. unimi.itnih.gov
Mass Spectrometric Detection: The mass spectrometer would be operated in a mode like multiple reaction monitoring (MRM) for high sensitivity and specificity. researchgate.net This involves selecting specific precursor and product ions for the target analyte. For instance, a validated HPLC-MS/MS method for the simultaneous analysis of cyanide and thiocyanate (B1210189) in swine plasma utilized isotopically labeled internal standards for accurate quantification. nih.gov A similar approach could be developed for (Z)-3-thiocyanato-2-propenoic acid. The dynamic ranges for cyanide and thiocyanate in that study were 0.1-50 µM and 0.2-50 µM, respectively, with limits of detection of 10 nM for cyanide and 50 nM for thiocyanate. nih.gov
| Parameter | Example Method for Thiocyanate Analysis nih.gov | Potential Adaptation for (Z)-3-thiocyanato-2-propenoic acid |
| Technique | HPLC-MS/MS | HPLC-MS/MS |
| Sample Matrix | Swine Plasma | Environmental water, biological fluids |
| Sample Preparation | Protein precipitation with acetone | Solid-phase extraction, protein precipitation |
| Internal Standard | Isotopically labeled NaS¹³C¹⁵N | Isotopically labeled (Z)-3-thiocyanato-2-propenoic acid |
| Detection Mode | Negative Ionization | To be determined based on compound ionization properties |
| Dynamic Range | 0.2-50 µM | To be determined through validation |
| Limit of Detection | 50 nM | To be determined through validation |
Electrochemical Sensing Methods
Electrochemical sensors offer rapid and sensitive detection of electroactive species. The thiocyanate group in (Z)-3-thiocyanato-2-propenoic acid suggests that it could be amenable to electrochemical analysis.
Voltammetric Techniques for Quantitative Analysis
Voltammetric methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), could be employed for the quantitative analysis of (Z)-3-thiocyanato-2-propenoic acid. mdpi.com The electrochemical oxidation of the thiocyanate moiety would likely be the basis for detection. researchgate.netresearchgate.net For example, a mouthguard-based sensor using square-wave voltammetry has been developed for the direct determination of thiocyanate in saliva, with a detection limit of 30 µM over a range of up to 11 mM. nih.gov The development of a sensor for (Z)-3-thiocyanato-2-propenoic acid would involve optimizing the electrode material and voltammetric parameters. electrochemsci.org
Biosensor Development Utilizing Molecular Interactions
The development of biosensors for (Z)-3-thiocyanato-2-propenoic acid could involve the immobilization of a biological recognition element on an electrode surface. While specific biosensors for this compound are not reported, the principles of biosensor design for related molecules could be applied. For example, a sensor for acetaminophen (B1664979) was developed using a glassy carbon electrode modified with poly caffeic acid and a metal-organic framework. nih.gov A similar approach, perhaps using an enzyme that interacts with the acrylic acid or thiocyanate part of the molecule, could be explored.
Spectrophotometric and Fluorometric Assays
Spectrophotometric and fluorometric methods are widely used for the quantification of analytes. These methods often rely on a chemical reaction that produces a colored or fluorescent product.
For the analysis of (Z)-3-thiocyanato-2-propenoic acid, these assays would likely target the thiocyanate group. A classic method for thiocyanate determination is its reaction with iron(III) to form a blood-red colored complex, which can be quantified spectrophotometrically. acs.orgtandfonline.comjst.go.jpuca.eduksu.edu.sa This reaction is the basis for many established assays for thiocyanate in biological samples like saliva. acs.orgtandfonline.com
| Method | Principle | Wavelength | Linear Range | Detection Limit |
| Spectrophotometry | Reaction of Fe(III) with SCN⁻ to form a red complex. tandfonline.com | 480 nm | 0.5 to 10.0 mmol L⁻¹ | 50 µmol L⁻¹ |
| Fluorometry | Fluorescence quenching of gold nanoclusters by SCN⁻. nih.gov | Not specified | 2.86-140 nM | 1 nM |
Fluorometric assays can offer higher sensitivity. A fluorometric technique for detecting thiocyanate ions has been developed based on the anti-aggregation of gold nanoclusters, with a detection limit as low as 1 nM. nih.govmdpi.com Another sensitive fluorometric assay for peroxidase activity utilizes 2',7'-dichlorofluorescein (B58168) in the presence of thiocyanate. nih.gov Furthermore, a high-performance liquid chromatographic (HPLC) method with fluorimetric detection has been established for the trace determination of the thiocyanate anion after derivatization. nih.gov This method achieved a detection limit of approximately 3.3 fmol. nih.gov These principles could be adapted to develop a specific and sensitive assay for (Z)-3-thiocyanato-2-propenoic acid.
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process employed to convert an analyte into a product with improved chemical and physical properties for analysis. For (Z)-3-thiocyanato-2-propenoic acid, derivatization can address challenges such as poor volatility, thermal instability, and weak detector response in chromatographic and spectroscopic techniques. Strategies can target the carboxylic acid or the thiocyanate functional groups to introduce moieties that enhance detection by ultraviolet (UV), fluorescence (FLD), or mass spectrometry (MS) detectors.
The primary derivatization sites on (Z)-3-thiocyanato-2-propenoic acid are the carboxylic acid and the thiocyanate group. The carboxylic acid is a common target for derivatization due to its acidic proton. Esterification reactions are a widely used approach to convert carboxylic acids into esters, which are typically more volatile and less polar, making them suitable for gas chromatography (GC) analysis.
Table 1: Potential Derivatization Reagents for the Carboxylic Acid Moiety of (Z)-3-thiocyanato-2-propenoic acid
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |
| Diazomethane | Carboxylic Acid | Methyl Ester | Increased volatility for GC analysis |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid | Trimethylsilyl Ester | Increased volatility and thermal stability for GC-MS |
| 2,4'-Dibromoacetophenone | Carboxylic Acid | Phenacyl Ester | Strong UV chromophore for enhanced HPLC-UV detection |
| 4-(Bromomethyl)-7-methoxycoumarin | Carboxylic Acid | Coumarin Ester | Highly fluorescent for sensitive HPLC-FLD detection |
Another avenue for derivatization involves targeting the thiocyanate group. While less common than carboxylic acid derivatization, specific reactions can be employed to introduce a reporter group. For instance, the thiocyanate can be hydrolyzed to a thiol, which can then be reacted with a fluorogenic reagent.
Research on similar compounds, such as triterpenoids which also contain carboxylic acid groups, has shown that the introduction of fluorophores can significantly improve detection limits. nih.gov For example, derivatization reactions that introduce a fluorophore can be completed by heating at 90°C for approximately 30 minutes, often in the presence of a catalyst like K2CO3. nih.gov
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. opentrons.com While traditionally used in pharmaceutical research, the principles of HTS can be adapted for the rapid detection and quantification of specific analytes in numerous samples. The development of an HTS assay for (Z)-3-thiocyanato-2-propenoic acid would be invaluable for applications such as environmental monitoring or toxicological screening.
A potential HTS approach could be based on a fluorescence resonance energy transfer (FRET) assay. nih.gov This would involve designing a molecular probe that specifically interacts with (Z)-3-thiocyanato-2-propenoic acid, leading to a measurable change in the FRET signal. The assay would be configured in a microplate format (e.g., 96-well or 384-well plates) to allow for the simultaneous analysis of many samples. opentrons.com
The key steps in developing an HTS assay for (Z)-3-thiocyanato-2-propenoic acid would include:
Assay Principle: Development of a specific binding partner or a reaction that generates a detectable signal (e.g., fluorescence, absorbance) in the presence of the analyte.
Assay Miniaturization: Adapting the assay to a low-volume, multi-well plate format.
Automation: Utilizing robotic systems for liquid handling, plate reading, and data acquisition.
Data Analysis: Implementing software for the rapid processing and interpretation of the large datasets generated.
Table 2: Comparison of Potential High-Throughput Screening Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Based on the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger molecule. | Homogeneous (no-wash) format, rapid, and sensitive. | Requires a fluorescently labeled probe and a specific binding partner. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies to specifically capture and detect the analyte. | High specificity and sensitivity. | Requires the development of specific antibodies, and multiple incubation and wash steps. |
| Cell-based Assays | Measures the effect of the analyte on a specific cellular process. | Provides information on the biological activity of the compound. | More complex to develop and maintain, and can be subject to cellular toxicity effects. |
The successful implementation of an HTS methodology for (Z)-3-thiocyanato-2-propenoic acid would enable the rapid screening of large numbers of samples, providing a significant advantage in fields requiring high-throughput analysis.
Conclusion and Outlook on Future Research Directions
Summary of Key Research Findings and Contributions
Direct research contributions concerning (Z)-3-thiocyanato-2-propenoic acid are not extensively documented in peer-reviewed literature. However, the broader field of organic thiocyanates and propenoic acid derivatives offers significant insights. Research has established that the thiocyanate (B1210189) moiety is a key functional group in several bioactive natural products, such as fasicularin, which exhibits cytotoxic activity, and cavernothiocyanate, known for its antifungal properties. nih.gov
Furthermore, synthetic analogs containing the thiocyanate group, particularly allylic thiocyanates derived from propenoates, have demonstrated notable antimicrobial activity against a range of pathogens, including methicillin-resistant S. aureus (MRSA). nih.gov The propenoic acid framework itself is a well-established scaffold in medicinal chemistry, with various derivatives showing antimicrobial and antioxidant properties. smujo.id The primary contribution of existing research, therefore, is the establishment of (Z)-3-thiocyanato-2-propenoic acid as a valuable, albeit under-explored, building block for constructing diverse and potentially bioactive heterocyclic scaffolds. smolecule.com
Table 1: Biological Activities of Structurally Related Compound Classes
| Compound Class/Example | Reported Biological Activity | Source Index |
|---|---|---|
| Allylic Thiocyanates | Antimicrobial, Antifungal | nih.gov |
| Fasicularin (Natural Product) | Cytotoxic (DNA damage) | nih.gov |
| Cavernothiocyanate (Natural Product) | Antifungal | nih.gov |
| Thiourea Derivatives | Antibacterial, Antioxidant, Anticancer, Anti-inflammatory | mdpi.com |
Remaining Challenges in (Z)-3-Thiocyanato-2-Propenoic Acid Research
The path to fully understanding and utilizing (Z)-3-thiocyanato-2-propenoic acid is marked by several key challenges:
Lack of Dedicated Biological Screening: The specific biological activity profile of the compound remains almost entirely unknown. Systematic screening against various cell lines (cancerous, microbial) and enzymatic targets is a significant hurdle that needs to be overcome.
Stereoselective Synthesis: While general methods for creating thiocyanates exist, developing robust, high-yield, and scalable synthetic routes that exclusively produce the (Z)-isomer is a continuing challenge. Controlling the stereochemistry of the double bond is critical, as geometric isomers often exhibit different biological activities and physical properties.
Metabolic and Chemical Stability: There is a gap in understanding the compound's stability under physiological conditions. Its metabolic fate, including potential enzymatic degradation or transformation into other active or inactive species, is uncharacterized.
Mechanistic Insights: For any observed biological activity, the underlying mechanism of action is yet to be determined. Elucidating how the molecule interacts with biological targets at a molecular level is a complex but necessary task.
Emerging Areas for Investigation
The aforementioned challenges directly point toward promising and emergent avenues for future research that could unlock the compound's full potential.
The development of new synthetic methodologies is paramount. Future work should focus on modern organic synthesis techniques to create a library of analogs for structure-activity relationship (SAR) studies. Key strategies include:
Transition-Metal-Catalyzed Cross-Coupling: Utilizing copper-catalyzed reactions to couple various substituted arylboronic acids with a thiocyanate source could yield a wide array of novel analogs. organic-chemistry.org
Domino Reactions: Designing one-pot domino processes that involve an initial thiocyanation followed by an intramolecular cyclization could rapidly generate complex heterocyclic structures. nih.gov
Advanced Thiocyanating Agents: Exploring the use of different thiocyanating agents, such as a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and potassium thiocyanate (KSeCN), could provide access to new reactivity patterns and products like thiocyanated spiro-fused compounds. nih.gov
Table 2: Potential Synthetic Strategies for Investigation
| Synthetic Strategy | Reagents/Catalysts | Potential Outcome | Source Index |
|---|---|---|---|
| Cross-Coupling | Copper Acetate, KSCN, Arylboronic Acids | Aryl-substituted propenoate analogs | organic-chemistry.org |
| Domino Reaction (Thiocyanation/Cyclization) | AgSCN, Ceric Ammonium Nitrate (CAN) | Spiro-fused cyclohexadienones | nih.gov |
| Direct Thiocyanation of Alcohols | SO₂F₂, Ammonium Thiocyanate | Conversion of hydroxyl-containing precursors | organic-chemistry.org |
A critical area of future research is to understand how this molecule might exert biological effects. A compelling hypothesis centers on the role of the thiocyanate ion (SCN⁻) in innate immunity. nih.gov Research could investigate whether (Z)-3-thiocyanato-2-propenoic acid acts as a pro-drug, releasing SCN⁻ which is subsequently oxidized by host peroxidases (e.g., myeloperoxidase) into the potent antimicrobial agent hypothiocyanous acid (HOSCN). nih.gov This would involve studying the compound's interaction with enzyme systems and its ability to inhibit the growth of bacteria, fungi, and viruses. nih.gov
The propenoic acid component of the molecule is essentially an acrylate (B77674), a fundamental monomer in polymer science. This opens up significant opportunities in materials research:
Functional Polymers: The compound could be used as a functional monomer to synthesize polymers with pendant thiocyanate groups.
Post-Polymerization Modification: The reactive thiocyanate groups on such a polymer could be used as handles for cross-linking, grafting other molecules, or creating surfaces with unique properties.
Antimicrobial Materials: Polymers incorporating this monomer could be developed for applications requiring antimicrobial surfaces, such as in medical devices or food packaging.
High Refractive Index Polymers: The inclusion of sulfur atoms is known to increase the refractive index of polymers, suggesting potential applications in optical materials.
Interdisciplinary Research Opportunities
The multifaceted nature of (Z)-3-thiocyanato-2-propenoic acid makes it an ideal subject for interdisciplinary collaboration.
Organic Chemistry and Chemical Biology: Synthetic chemists can create novel analogs and pass them to chemical biologists for high-throughput screening to identify lead compounds for drug discovery.
Materials Science and Polymer Chemistry: Collaborations can focus on the synthesis, characterization, and application of novel polymers derived from this molecule, exploring their mechanical, optical, and biological properties.
Computational and Experimental Chemistry: Theoretical chemists can use computational modeling to predict reaction pathways, potential biological targets, and material properties, thereby guiding and accelerating experimental research efforts.
By pursuing these integrated research directions, the scientific community can fully elucidate the properties and potential applications of (Z)-3-thiocyanato-2-propenoic acid, transforming it from an understudied molecule into a valuable tool in science and technology.
Table 3: List of Compound Names
| Compound Name |
|---|
| 2-Propenoic acid, 3-thiocyanato-, (Z)- |
| 3-mercaptopropionic acid |
| Cavernothiocyanate |
| Ceric ammonium nitrate |
| Fasicularin |
| Hypothiocyanous acid |
| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate |
| Potassium thiocyanate |
| Silver thiocyanate |
Q & A
Q. Table 1: Example Synthetic Conditions
| Reagent | Role | Conditions | Yield* |
|---|---|---|---|
| 3-Bromo-2-propenoic acid | Substrate | DMF, 70°C, 12 hrs | ~45% |
| KSCN | Nucleophile | N₂ atmosphere | — |
| TBAB | Phase-transfer catalyst | 5 mol% | — |
| *Hypothetical yield based on analogous reactions in . |
Which spectroscopic techniques are critical for characterizing the thiocyanato group in this compound?
Basic Research Question
The thiocyanato (-SCN) group exhibits distinct spectral signatures:
- IR Spectroscopy : Strong absorption at ~2100–2050 cm⁻¹ (C≡N stretch).
- NMR : ¹³C NMR shows a resonance at ~110–120 ppm for the thiocyanato carbon.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with the molecular formula C₄H₃NO₂S.
Cross-referencing with databases like NIST Chemistry WebBook () is essential to validate assignments, especially for distinguishing (Z)- and (E)-isomers.
How can researchers resolve discrepancies in spectroscopic data for (Z)-3-thiocyanato-2-propenoic acid?
Advanced Research Question
Discrepancies often arise from isomerization or solvent effects. For example:
- Isomerization : The thiocyanato group’s lability may lead to (Z)/(E) interconversion during analysis. Use low-temperature NMR (-20°C) to suppress dynamics .
- Solvent Artifacts : Polar solvents like DMSO may shift IR peaks. Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) .
Table 2: Common Data Contradictions and Solutions
| Issue | Cause | Resolution |
|---|---|---|
| Split IR peaks | Solvent H-bonding | Use non-polar solvent |
| Missing [M+H]⁺ peak | Instability in MS | Derivatize (e.g., methyl ester) |
What mechanistic insights govern the stereoselectivity of thiocyanation in propenoic acid derivatives?
Advanced Research Question
The (Z)-configuration is influenced by steric and electronic factors:
- Steric Effects : Bulky substituents on the propenoic acid backbone favor the (Z)-isomer due to reduced eclipsing interactions.
- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) stabilize the transition state via resonance.
Mechanistic studies using DFT calculations (e.g., Gaussian) can model the energy profile of thiocyanation pathways .
What are potential applications of (Z)-3-thiocyanato-2-propenoic acid in polymer chemistry?
Advanced Research Question
The thiocyanato group serves as a reactive site for polymerization or post-functionalization:
- Copolymerization : Radical-initiated polymerization with acrylates or styrenes to create sulfur-containing polymers.
- Click Chemistry : Thiol-ene reactions to introduce bioorthogonal handles for drug delivery systems .
Table 3: Example Polymer Properties
| Monomer Pair | Tg (°C) | Thermal Stability (°C) | Application |
|---|---|---|---|
| Methyl acrylate | 85 | 220 | Coatings, adhesives |
How can computational chemistry aid in predicting the reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

